Noxytiolin
Description
Local antibacterial that probably acts by releasing formaldehyde in aqueous solutions. It is used for THERAPEUTIC IRRIGATION of infected body cavities - bladder, peritoneum, etc. and as a spray for burns.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
Structure
3D Structure
Properties
IUPAC Name |
1-(hydroxymethyl)-3-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS/c1-4-3(7)5-2-6/h6H,2H2,1H3,(H2,4,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMHZVYLAQPMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166011 | |
| Record name | Noxytiolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-39-0 | |
| Record name | Noxythiolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noxytiolin [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noxytiolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Noxytiolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Noxytiolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOXYTIOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DN3AF1FU6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Core of Noxytiolin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Noxytiolin. It is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this anti-infective agent.
Chemical Identity and Structure
This compound, also known as Noxythiolin, is a thiourea derivative with anti-infective properties.[1][2][3] Its chemical structure is characterized by a methylthiourea backbone with a hydroxymethyl group attached to one of the nitrogen atoms.
IUPAC Name: 1-(hydroxymethyl)-3-methylthiourea[1]
Synonyms: N-(Hydroxymethyl)-N′-methylthiourea, Noxythiolin, Noxitiolin[1]
CAS Number: 15599-39-0
Molecular Formula: C₃H₈N₂OS
Molecular Weight: 120.17 g/mol
SMILES: CNC(=S)NCO
InChI Key: JLMHZVYLAQPMOZ-UHFFFAOYSA-N
Below is a diagram representing the two-dimensional chemical structure of this compound.
References
An In-depth Technical Guide to the Synthesis of Noxytiolin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxytiolin, a broad-spectrum antimicrobial agent, and its derivatives represent a class of compounds with significant therapeutic potential. Their biological activity is intrinsically linked to the slow release of formaldehyde, a potent antiseptic. The core structure, an N-substituted-N'-(hydroxymethyl)thiourea, allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound and its analogues, focusing on the key reactions, experimental protocols, and characterization of these compounds.
Core Synthesis Strategy
The fundamental approach to synthesizing this compound derivatives involves a two-step process:
-
Synthesis of a Substituted Thiourea: This initial step establishes the diversity of the derivatives by introducing various substituents on one or both nitrogen atoms of the thiourea backbone.
-
Hydroxymethylation: The substituted thiourea is then reacted with formaldehyde to introduce the key hydroxymethyl group, yielding the final this compound analogue.
This modular strategy allows for the creation of a diverse library of compounds with varying lipophilicity, steric bulk, and electronic properties, all of which can influence their biological activity and therapeutic applications.
Signaling Pathways and Logical Relationships
The synthesis of this compound derivatives can be visualized as a branched pathway, starting from common precursors and diverging to create a variety of substituted analogues.
Caption: General synthetic pathways to this compound derivatives.
Part 1: Synthesis of Substituted Thiourea Precursors
The versatility of this compound derivatives stems from the wide array of commercially available or readily synthesized amines and isothiocyanates. The following sections detail the primary methods for preparing the key thiourea intermediates.
From Isothiocyanates and Amines
The most common and straightforward method for preparing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. This reaction is typically carried out in a polar solvent like ethanol, acetone, or acetonitrile at room temperature or with gentle heating.
Experimental Protocol: General Synthesis of N-Aryl-N'-alkylthioureas
-
To a solution of the desired aniline (1.0 eq.) in ethanol (10 mL/g of aniline), the corresponding alkyl isothiocyanate (1.05 eq.) is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 2-4 hours or heated to reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone) affords the pure N,N'-disubstituted thiourea.
From Acyl/Aroyl Chlorides and Ammonium Thiocyanate
For the synthesis of N-acyl or N-aroyl thioureas, an in-situ generation of the corresponding acyl or aroyl isothiocyanate is often employed. This intermediate is then reacted with an amine without isolation.
Experimental Protocol: Synthesis of 1-Aroyl-3-aryl Thioureas
-
A solution of the substituted benzoyl chloride (1.0 eq.) in dry acetone is added dropwise to a suspension of ammonium thiocyanate (1.1 eq.) in dry acetone.
-
The reaction mixture is refluxed for 30-60 minutes to form the aroyl isothiocyanate.
-
After cooling to room temperature, a solution of the substituted aniline (1.0 eq.) in acetone is added, and the resulting mixture is refluxed for an additional 1-3 hours.
-
The reaction mixture is then poured into cold water, and the precipitated solid is collected by filtration.
-
The product is washed with water and recrystallized from aqueous ethanol to yield the pure 1-aroyl-3-aryl thiourea.
From Amines and Carbon Disulfide
Symmetrical N,N'-disubstituted thioureas can be prepared from primary amines and carbon disulfide, often in the presence of a base.
Experimental Protocol: Synthesis of Symmetrical N,N'-Dialkylthioureas
-
To a stirred solution of the primary alkylamine (2.0 eq.) in a suitable solvent such as ethanol or water, carbon disulfide (1.0 eq.) is added dropwise at room temperature.
-
The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the amine starting material.
-
The resulting precipitate is filtered, washed with the solvent, and dried to give the N,N'-dialkylthiourea.
Part 2: Hydroxymethylation of Substituted Thioureas
The final step in the synthesis of this compound derivatives is the introduction of the hydroxymethyl group. This is typically achieved by reacting the substituted thiourea with an aqueous solution of formaldehyde. The reaction is often carried out under neutral or slightly basic conditions.
Experimental Protocol: General Synthesis of N-Substituted-N'-(hydroxymethyl)thioureas
-
The substituted thiourea (1.0 eq.) is suspended in water.
-
An aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq.) is added to the suspension.
-
The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield the N-substituted-N'-(hydroxymethyl)thiourea.
-
If the product does not precipitate, the aqueous solution may be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is then dried and concentrated.
Data Presentation: Synthesis of Representative this compound Derivatives
The following table summarizes the synthesis of various thiourea precursors and their corresponding hypothetical hydroxymethylated derivatives, providing an overview of the expected yields and physical properties. Note that the data for the hydroxymethylation step is often not explicitly reported in the literature and is presented here as a general expectation based on the reactivity of thioureas.
| Precursor: Substituted Thiourea | Synthesis Method | Yield (%) | M.P. (°C) | Derivative: N-Substituted-N'-(hydroxymethyl)thiourea | Hydroxymethylation Yield (est.) | M.P. (°C) (est.) |
| 1-Phenyl-3-methylthiourea | Phenyl isothiocyanate + Methylamine | >90 | 112-114 | This compound (1-(Hydroxymethyl)-3-methyl-1-phenylthiourea) | 80-90 | 85-90 |
| 1,3-Diphenylthiourea | Phenyl isothiocyanate + Aniline | 95 | 154-155 | 1-(Hydroxymethyl)-1,3-diphenylthiourea | 75-85 | 130-135 |
| 1-Acetyl-3-phenylthiourea | Acetyl chloride + NH4SCN, then Aniline | 85 | 135-137 | 1-Acetyl-3-(hydroxymethyl)-3-phenylthiourea | 70-80 | 115-120 |
| 1-Benzoyl-3-phenylthiourea | Benzoyl chloride + NH4SCN, then Aniline | 81 | 148-150 | 1-Benzoyl-3-(hydroxymethyl)-3-phenylthiourea | 70-80 | 125-130 |
| 1,3-Diallylthiourea | Allyl isothiocyanate + Allylamine | >90 | 49-51 | 1,3-Diallyl-1-(hydroxymethyl)thiourea | 80-90 | 60-65 |
| 1-(4-Chlorophenyl)-3-ethylthiourea | 4-Chlorophenyl isothiocyanate + Ethylamine | >90 | 142-144 | 1-(4-Chlorophenyl)-3-ethyl-1-(hydroxymethyl)thiourea | 75-85 | 120-125 |
Experimental Workflow Diagram
The overall process from starting materials to the final purified this compound derivative can be summarized in the following workflow diagram.
Caption: A typical experimental workflow for the synthesis of this compound derivatives.
Conclusion
The synthesis of this compound derivatives is a well-established and versatile process, primarily relying on the robust reaction between amines and isothiocyanates to form substituted thiourea precursors, followed by hydroxymethylation. The modularity of this approach allows for the systematic exploration of the chemical space around the this compound scaffold. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to design and synthesize novel this compound analogues for further investigation in drug discovery and development programs. Careful purification and thorough characterization of all intermediates and final products are crucial for obtaining reliable biological data.
Preliminary Insights into the Cytotoxicity of Noxytiolin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxytiolin, a thiourea derivative known chemically as N-Methyl-N'-(hydroxymethyl)thiourea, has been utilized as an antibacterial agent for therapeutic irrigation.[1][2] Its mechanism of action is believed to involve the release of formaldehyde in aqueous solutions.[1][2] While its antimicrobial properties are established, preliminary studies have also shed light on its cytotoxic potential, suggesting a differential effect on neoplastic versus non-neoplastic cells. This technical guide synthesizes the available preliminary data on this compound's cytotoxicity, providing a resource for researchers and professionals in drug development.
Quantitative Cytotoxicity Data
Direct and recent quantitative data on the cytotoxicity of this compound is limited in publicly available literature. However, a key study by Blenkharn (1987) provides a comparative analysis of this compound (referred to as Noxythiolin) and Chlorhexidine against a panel of cell lines. The study highlights a selective cytotoxic action of this compound on cancer cells.[3]
Table 1: Comparative Cytotoxicity of this compound
| Compound | Cell Type | Cytotoxic Effect | Observation | Reference |
| This compound | Established Neoplastic Cell Lines | More cytotoxic than Chlorhexidine | Demonstrates anti-tumour activity. | |
| This compound | Normal Control (Non-neoplastic) Cells | Not cytotoxic | Suggests a favorable safety profile for normal tissues. | |
| Chlorhexidine | Established Neoplastic Cell Lines | Less cytotoxic than this compound | --- | |
| Chlorhexidine | Normal Control (Non-neoplastic) Cells | Cytotoxic | Similar cytotoxic activity against neoplastic and normal cells. |
Experimental Protocols
The foundational in-vitro cytotoxicity evaluation of this compound was conducted using a range of tissue culture cell lines with varying degrees of neoplasticity.
Methodology for Differential Cytotoxicity Assessment (Blenkharn, 1987)
-
Objective: To evaluate and compare the cytotoxicity of this compound and Chlorhexidine on neoplastic and non-neoplastic cells.
-
Test Agents:
-
This compound
-
Chlorhexidine
-
-
Cell Lines:
-
A range of established neoplastic (cancerous) cell lines.
-
Normal control (non-neoplastic) cell lines, including fibroblasts.
-
-
Assay: The specific cytotoxicity assay mentioned is the Trypan Blue exclusion method to assess cell survival.
-
Procedure:
-
Cultured cells were exposed to various concentrations of this compound and Chlorhexidine.
-
Following incubation, cell viability was determined by the ability of the cells to exclude the Trypan Blue dye.
-
The cytotoxic effects were compared between the different cell lines and the two antiseptic agents.
-
-
Endpoint: Assessment of cell survival (viability) post-treatment.
Visualizing the Putative Mechanism and Workflow
Given that this compound's cytotoxic activity is likely mediated by the release of formaldehyde, the signaling pathway for formaldehyde-induced apoptosis is relevant. Formaldehyde is known to induce DNA damage and activate intrinsic apoptotic pathways.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
The experimental workflow for assessing cytotoxicity, as inferred from the available literature, can be visualized as follows:
Caption: Experimental workflow for in-vitro cytotoxicity assessment of this compound.
Concluding Remarks
The preliminary evidence suggests that this compound exhibits a selective cytotoxic effect against neoplastic cells while sparing non-neoplastic cells. This differential cytotoxicity is a promising characteristic for a potential anti-cancer agent. However, the available research is dated, and there is a clear need for modern, comprehensive studies to elucidate the precise molecular mechanisms, establish dose-response relationships with IC50 values for various cancer cell lines, and explore the full therapeutic potential of this compound in oncology. Future research should focus on the specifics of the apoptotic pathways induced by this compound and its active component, formaldehyde, to validate these early findings and pave the way for further development.
References
An In-depth Technical Guide to the Formaldehyde Release Mechanism from Noxytiolin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Noxytiolin, a broad-spectrum antimicrobial agent, exerts its therapeutic effect through the controlled release of formaldehyde. This guide provides a comprehensive technical overview of the chemical kinetics and mechanisms governing this release. In aqueous solutions, this compound (N-methyl-N'-hydroxymethyl thiourea) undergoes a reversible decomposition to yield formaldehyde and N-methylthiourea. The rate of this degradation is influenced by concentration, pH, and temperature. This document summarizes the available quantitative data on the release kinetics, details the experimental protocols for its analysis, and illustrates the key chemical and cellular pathways involved. Understanding these fundamental principles is crucial for the optimization of existing formulations and the development of novel formaldehyde-releasing drug candidates.
The Chemical Basis of this compound's Antimicrobial Activity
This compound's efficacy as an anti-infective agent is primarily attributed to its nature as a formaldehyde-releasing agent.[1][2] In aqueous environments, this compound exists in a dynamic equilibrium with its degradation products: formaldehyde and N-methylthiourea. The released formaldehyde is the principal active antimicrobial species.
The decomposition of this compound in solution has been studied, and it has been shown to liberate most of its formaldehyde content.[1][2] The antibacterial activity of this compound solutions is comparable to that of formaldehyde solutions of equivalent strength, further supporting the role of formaldehyde as the key effector molecule.
Kinetics of Formaldehyde Release
The release of formaldehyde from this compound is a dynamic process governed by principles of chemical kinetics. The degradation profile can be described by different kinetic models depending on the concentration of the this compound solution.
Kinetic Models
The degradation of this compound can be modeled based on the concentration of the solution:
-
Concentrated Solutions: In more concentrated solutions, the degradation profile is best described by a reversible reaction model (A ⇌ B + C), where this compound (A) reversibly decomposes into N-methylthiourea (B) and formaldehyde (C).
-
Dilute Solutions: In more dilute solutions, the degradation approximates a limiting first-order reaction (A → B), where the forward reaction is predominant.
Quantitative Data on Degradation Kinetics
A stability-indicating high-performance liquid chromatographic (HPLC) assay has been developed to determine the shelf-life of this compound in both solid and solution forms. While specific rate constants from this study are not publicly available in the retrieved abstracts, the study highlights the successful application of kinetic models to describe the degradation.
Table 1: Summary of Factors Influencing this compound Degradation
| Factor | Effect on Formaldehyde Release | Kinetic Model Reference |
| Concentration | Higher concentrations favor a reversible reaction model. | |
| pH | Degradation rate is influenced by the hydrogen ion concentration. | |
| Temperature | Increased temperature accelerates the rate of degradation. |
Experimental Protocols for a Deeper Analysis
A thorough investigation of the formaldehyde release from this compound necessitates robust analytical methodologies. The following sections detail the key experimental protocols employed in the study of this compound and other formaldehyde-releasing agents.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC assay is a powerful tool for quantifying this compound and its degradation products.
Protocol for a Stability-Indicating HPLC Assay:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase column, such as a C18 column, is typically used for the separation of small organic molecules like this compound and its degradation products.
-
Mobile Phase: The mobile phase composition will need to be optimized to achieve adequate separation of this compound, formaldehyde (or its derivative), and N-methylthiourea. A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.
-
Sample Preparation: this compound solutions are prepared in the desired aqueous medium (e.g., buffers of different pH) and at various concentrations. For solid-form stability, samples are stored under controlled temperature and humidity conditions before dissolution.
-
Kinetic Analysis: Samples are analyzed at various time points to monitor the decrease in this compound concentration and the appearance of its degradation products. The data is then fitted to appropriate kinetic models to determine rate constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable technique for monitoring the release of formaldehyde from this compound in real-time.
Protocol for NMR Spectroscopic Analysis:
-
Spectrometer: A high-field NMR spectrometer is used to acquire proton (¹H) or carbon-13 (¹³C) NMR spectra.
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
-
Data Acquisition: A series of NMR spectra are acquired over time. The integrals of the signals corresponding to the protons or carbons of this compound and the released formaldehyde are monitored.
-
Analysis: The change in the integral values over time is used to determine the rate of formaldehyde release.
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more accessible approach for quantifying formaldehyde. These methods typically involve a derivatization reaction to produce a colored or fluorescent compound.
Protocol for Spectrophotometric Determination of Formaldehyde:
-
Reagent Preparation: Prepare a solution of a suitable derivatizing agent, such as Nash reagent (containing ammonium acetate, acetic acid, and acetylacetone) or 2,4-dinitrophenylhydrazine (DNPH).
-
Sample Preparation: Prepare this compound solutions of known concentrations in the desired aqueous buffers.
-
Reaction: At specific time intervals, an aliquot of the this compound solution is mixed with the derivatizing agent. The reaction is allowed to proceed under controlled conditions (e.g., temperature and time).
-
Measurement: The absorbance or fluorescence of the resulting solution is measured at the wavelength of maximum absorbance of the formaldehyde derivative.
-
Quantification: The concentration of formaldehyde is determined by comparing the measured absorbance/fluorescence to a standard curve prepared with known concentrations of formaldehyde.
Visualizing the Mechanisms: Chemical and Cellular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in the action of this compound.
Chemical Degradation Pathway of this compound
Caption: Decomposition of this compound into its active and byproduct components.
Cellular Signaling Pathways Affected by Formaldehyde
The formaldehyde released from this compound can impact cellular signaling, primarily through the induction of oxidative stress.
Caption: Formaldehyde-induced oxidative stress and downstream signaling.
Degradation Products and Their Significance
The primary degradation products of this compound in aqueous solution are formaldehyde and N-methylthiourea.
-
Formaldehyde: The active antimicrobial agent. Its high reactivity allows it to interact with and denature essential biomolecules in microorganisms, leading to cell death.
-
N-methylthiourea: The other major degradation product.
Further research is required to fully characterize any minor degradation products that may form under specific conditions and to elucidate their potential biological activities.
Conclusion
The therapeutic action of this compound is intrinsically linked to the controlled release of formaldehyde. The kinetics of this release are dependent on concentration, pH, and temperature, and can be accurately modeled and quantified using techniques such as HPLC and NMR spectroscopy. The released formaldehyde induces oxidative stress, which in turn can activate cellular signaling pathways like NF-κB and YAP, contributing to its antimicrobial and potentially other cellular effects. A thorough understanding of these mechanisms is paramount for the rational design of stable and effective formulations and for the discovery of new generations of formaldehyde-releasing therapeutics. Further studies are warranted to obtain more detailed quantitative kinetic data and to explore the full spectrum of cellular responses to this compound-derived formaldehyde.
References
An In-Depth Technical Guide to the Physicochemical Properties of Noxytiolin for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxytiolin, a thiourea derivative, is an anti-infective agent recognized for its use in the irrigation of body cavities.[1][2][3] Its antimicrobial activity stems from the release of formaldehyde in aqueous solutions.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a critical resource for researchers engaged in its study for drug development and other scientific applications.
Chemical and Physical Properties
This compound is chemically known as N-(hydroxymethyl)-N'-methylthiourea.[2] It is a white crystalline solid. The fundamental physicochemical properties of this compound are summarized in the tables below.
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₃H₈N₂OS | |
| Molecular Weight | 120.17 g/mol | |
| CAS Number | 15599-39-0 | |
| IUPAC Name | 1-(hydroxymethyl)-3-methylthiourea | |
| SMILES | CNC(=S)NCO | |
| InChI Key | JLMHZVYLAQPMOZ-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value | Method | Source(s) |
| Melting Point | 88-90 °C | Not Specified | N/A |
| pKa (Predicted) | 13.45 ± 0.10 | Computational | N/A |
| LogP (Octanol/Water Partition Coefficient) | -0.6 | Computational | |
| Water Solubility | Predicted Log₁₀(WS) is available, but a specific mg/mL value is not readily published. | Joback Method (Predicted) | |
| DMSO Solubility | A stock solution of 40 mg/mL can be prepared. | Experimental | |
| Ethanol Solubility | Data not readily available. | N/A | N/A |
Mechanism of Action: Formaldehyde Release and Antimicrobial Effects
The primary mechanism of action of this compound is the gradual release of formaldehyde in an aqueous environment. Formaldehyde is a potent, non-specific biocide that exerts its antimicrobial effects through multiple pathways.
Signaling Pathway of this compound's Antimicrobial Action
The following diagram illustrates the proposed signaling pathway from this compound to bacterial cell death.
Molecular Interactions of Formaldehyde
Released formaldehyde is a highly reactive electrophile that readily interacts with key bacterial macromolecules:
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Proteins: Formaldehyde reacts with primary amines (e.g., lysine residues) and thiol groups (e.g., cysteine residues) on proteins. This can lead to the formation of Schiff bases and subsequently irreversible methylene bridges, causing protein cross-linking. This cross-linking disrupts protein structure and function, leading to enzyme inactivation and inhibition of essential cellular processes.
-
DNA: Formaldehyde can cause DNA damage by forming adducts with DNA bases, primarily guanine and adenine. It can also induce both intra-strand and inter-strand cross-links, as well as DNA-protein cross-links. This damage interferes with DNA replication and transcription, ultimately contributing to bacterial cell death.
-
Cell Wall: While the primary targets are intracellular, formaldehyde can also interact with components of the bacterial cell wall, potentially compromising its integrity.
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point (Capillary Method)
This protocol is adapted from standard pharmacopeial methods.
Objective: To determine the melting range of this compound.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (closed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-4 mm.
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10°C below the expected melting point of this compound (around 78-80°C).
-
Then, adjust the heating rate to 1-2°C per minute.
-
Record the temperature at which the substance first begins to melt (the point of collapse) and the temperature at which it becomes completely liquid. This range is the melting point.
-
-
Replicates: Perform the measurement in triplicate to ensure accuracy.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.
Objective: To determine the solubility of this compound in an aqueous medium (e.g., purified water or a specified buffer).
Workflow for Shake-Flask Solubility Determination:
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility from the measured concentration in the saturated solution.
Determination of pKa (Potentiometric Titration)
This protocol is a standard method for pKa determination of ionizable compounds.
Objective: To determine the acid dissociation constant (pKa) of this compound.
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Autotitrator or manual burette
-
Stirring plate and stir bar
-
Titration vessel
Reagents:
-
This compound solution of known concentration (e.g., 0.01 M in a suitable co-solvent if necessary)
-
Standardized acidic titrant (e.g., 0.1 M HCl)
-
Standardized basic titrant (e.g., 0.1 M NaOH)
-
Inert gas (e.g., nitrogen)
Procedure:
-
System Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Place a known volume of the this compound solution into the titration vessel and begin stirring. Purge the solution with nitrogen to remove dissolved CO₂.
-
Titration:
-
Incrementally add the standardized titrant (acid or base) to the this compound solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Specialized software can be used for more accurate pKa calculation from the titration data.
-
Stability Indicating Method and Degradation Studies
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of this compound and identifying its degradation products.
Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products and to assess its stability under various stress conditions.
Logical Workflow for Stability Study:
Procedure:
-
HPLC Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.
-
Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
-
Forced Degradation Studies:
-
Hydrolysis: Expose this compound solutions to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60°C).
-
Oxidation: Treat a this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose solid and solution samples to UV and visible light according to ICH guidelines.
-
Thermal Stress: Expose the solid drug to dry heat (e.g., 80°C).
-
-
Analysis: Analyze the stressed samples at various time points using the developed HPLC method.
-
Data Evaluation:
-
Assess the decrease in the peak area of this compound over time to determine the degradation kinetics.
-
Identify the peaks of the degradation products. Mass spectrometry (LC-MS) can be coupled to HPLC to aid in the structural elucidation of these products.
-
Conclusion
This technical guide provides a detailed summary of the essential physicochemical properties of this compound for research and development purposes. The presented data and experimental protocols offer a solid foundation for further investigation into this compound's potential applications. Understanding these fundamental characteristics is paramount for formulation development, stability assessment, and the elucidation of its full therapeutic potential.
References
Noxytiolin: A Technical Guide on its Role as a Thiourea-Based Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noxytiolin (N-methyl-N'-hydroxymethyl thiourea) is a thiourea compound recognized for its broad-spectrum antimicrobial properties. Its mechanism of action is predicated on the gradual release of formaldehyde, a potent biocidal agent, in aqueous environments. This technical guide provides an in-depth analysis of this compound, focusing on its chemical nature as a thiourea derivative, its antimicrobial efficacy, the signaling pathways influenced by its active metabolite, and detailed experimental protocols for its evaluation.
Introduction: this compound as a Thiourea Compound
This compound, chemically known as 1-(hydroxymethyl)-3-methylthiourea, is a synthetic antimicrobial agent belonging to the thiourea class of organic compounds.[1] Thioureas are characterized by the presence of a thiocarbonyl group flanked by two amino groups. The unique structural attributes of this compound, particularly the N-hydroxymethyl group, are central to its biological activity. It is this moiety that undergoes decomposition in aqueous solution to release formaldehyde, the primary effector of its antimicrobial action.[2][3]
Clinically, this compound has been utilized as a topical anti-infective agent, primarily for the irrigation of infected body cavities such as the bladder and peritoneum, and as a spray for burns.[1][4] Its utility stems from its ability to provide a localized and sustained release of formaldehyde, thereby exerting a potent antimicrobial effect at the site of application.
Mechanism of Action: The Role of Formaldehyde Release
The antimicrobial efficacy of this compound is not inherent to the parent molecule but is a direct consequence of its decomposition to release formaldehyde. This process of "masked formaldehyde" delivery allows for a controlled and sustained local concentration of the active agent.
Formaldehyde is a highly reactive electrophile that exerts its antimicrobial effects through several mechanisms:
-
Non-specific Alkylation: Formaldehyde readily reacts with and cross-links various macromolecules, including proteins and nucleic acids. This non-specific alkylation disrupts essential cellular processes.
-
Enzyme Inactivation: By reacting with the functional groups of amino acids, such as sulfhydryl and amino groups, formaldehyde can denature proteins and inactivate critical enzymes, leading to metabolic arrest.
-
DNA Damage: Formaldehyde can cause DNA-protein cross-links and DNA strand breaks, interfering with DNA replication and transcription, ultimately leading to cell death.
The gradual release of formaldehyde from this compound is advantageous as it maintains an effective local concentration while potentially minimizing the systemic toxicity associated with free formaldehyde.
Signaling Pathways Modulated by Formaldehyde
The cellular response to formaldehyde, the active metabolite of this compound, involves the modulation of several key signaling pathways. Understanding these pathways provides insight into the cellular mechanisms of formaldehyde-induced toxicity and the cellular stress response.
dot
Caption: Signaling pathways affected by formaldehyde.
Recent studies have indicated that formaldehyde can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can activate stress-responsive signaling pathways such as the YAP/TAZ and NF-κB pathways. The YAP/TAZ pathway is involved in mechanotransduction and cell proliferation, while the NF-κB pathway plays a crucial role in inflammation and cell survival. Furthermore, the genotoxic effects of formaldehyde, including DNA damage, can trigger cell cycle arrest, activate DNA repair mechanisms, and, in cases of severe damage, lead to apoptosis.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantified against a wide range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to measure the in vitro potency of an antimicrobial agent.
| Bacterial Group | Number of Isolates | MIC Range (mg/L) |
| Gram-positive | Not specified | Not specified (No resistance observed by disc diffusion) |
| Gram-negative | 56 (less susceptible isolates) | ≤ 4096 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Isolates. Data sourced from a study of 1000 pathogenic bacterial isolates.
It is noteworthy that while some Gram-negative strains exhibited higher MIC values, these concentrations are still well below the topical concentrations at which this compound is used clinically (e.g., 50,000 mg/L), suggesting that even these less susceptible organisms are likely to be effectively inhibited in a clinical setting.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Incorporation Method
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing and is relevant to the data presented in Table 1.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures in logarithmic growth phase
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Inoculator or micropipette
Procedure:
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a high concentration.
-
Preparation of Agar Plates:
-
Melt MHA and cool to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
Add a specific volume of each this compound dilution to molten MHA to achieve the desired final concentrations. Mix thoroughly but gently to avoid air bubbles.
-
Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing MHA without this compound.
-
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum density of approximately 1 x 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint inoculator or a micropipette, spot-inoculate the prepared bacterial suspension onto the surface of the this compound-containing and control agar plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours in an aerobic atmosphere.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.
-
dot
Caption: Workflow for MIC determination by agar incorporation.
Quantification of Formaldehyde Release
Two established methods for the quantification of formaldehyde are presented below.
This method offers a rapid and specific analysis of formaldehyde.
Objective: To quantify the concentration of formaldehyde released from a this compound solution over time.
Principle: Formaldehyde can be directly reduced to methanol in an alkaline solution, and this reaction can be measured polarographically.
Materials:
-
This compound solution
-
Lithium hydroxide (LiOH) solution (e.g., 0.05 M) as an absorption solution and supporting electrolyte.
-
Polarograph with a dropping mercury electrode (DME) or a multi-mode electrode.
-
Standard formaldehyde solution for calibration.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable aqueous buffer.
-
Formaldehyde Release: Incubate the this compound solution under controlled conditions (e.g., specific temperature and pH).
-
Sampling: At various time points, withdraw aliquots of the this compound solution.
-
Polarographic Analysis:
-
Pipette a known volume of the sample into the measuring vessel of the polarograph.
-
Add the LiOH supporting electrolyte.
-
Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved oxygen.
-
Record the differential pulse polarogram. The formaldehyde peak will appear at a specific potential.
-
-
Quantification: Determine the concentration of formaldehyde in the sample by the standard addition method.
This method is highly sensitive and specific for formaldehyde and other carbonyl compounds.
Objective: To quantify the concentration of formaldehyde released from a this compound solution over time.
Principle: Formaldehyde reacts with DNPH in an acidic solution to form a stable 2,4-dinitrophenylhydrazone derivative, which can be separated and quantified by reverse-phase HPLC with UV detection.
Materials:
-
This compound solution
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (saturated solution in acetonitrile, acidified)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formaldehyde standard solution
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation and Formaldehyde Release: As described in the polarographic method (5.2.1, steps 1-3).
-
Derivatization:
-
To a known volume of the sample, add an excess of the DNPH reagent.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at a controlled temperature to ensure complete derivatization.
-
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample into the HPLC system.
-
Separate the formaldehyde-DNPH derivative from other components on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile and water).
-
Detect the derivative using a UV detector at a specific wavelength (e.g., 360 nm).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of formaldehyde that have been derivatized in the same manner as the samples.
-
Determine the concentration of formaldehyde in the samples by comparing their peak areas to the calibration curve.
-
dot
Caption: Workflow for formaldehyde release quantification.
Conclusion
This compound serves as an effective "masked formaldehyde" delivery system, providing a sustained local antimicrobial effect. Its role as a thiourea compound is central to its stability and subsequent release of the active biocidal agent. The quantitative data on its antimicrobial activity, coupled with an understanding of the cellular signaling pathways affected by formaldehyde, underscore its utility as a topical anti-infective. The detailed experimental protocols provided in this guide offer a framework for the further evaluation and characterization of this compound and other formaldehyde-releasing compounds in a research and drug development context.
References
The Antimicrobial Spectrum of Noxytiolin: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxytiolin, a formaldehyde-releasing agent, has been utilized as an anti-infective for therapeutic irrigation. Its antimicrobial efficacy is attributed to the slow liberation of formaldehyde in aqueous environments, which then exerts a broad but non-specific antimicrobial action. This technical guide synthesizes the available scientific information regarding the antimicrobial spectrum of this compound, its mechanism of action, and the experimental methodologies used to evaluate its activity. While extensive quantitative data for specific microbial species is limited in publicly available literature, this document provides a framework for understanding and further investigating the antimicrobial properties of this compound.
Mechanism of Action
The primary mechanism of this compound's antimicrobial activity is the release of formaldehyde. In solution, this compound (N-methyl-N'-(hydroxymethyl)thiourea) undergoes decomposition, liberating formaldehyde.[1][2][3][4] Formaldehyde is a highly reactive molecule that indiscriminately alkylates macromolecules, including proteins and nucleic acids, within microbial cells. This non-specific action disrupts essential cellular processes, leading to microbial death. Nuclear magnetic resonance (n.m.r.) spectroscopy has been used to monitor the release of formaldehyde from this compound, suggesting that the antibacterial activity is mainly attributable to the free formaldehyde.[2]
The following diagram illustrates the proposed mechanism of action:
Antimicrobial Spectrum
This compound exhibits a broad spectrum of antimicrobial activity against a variety of microorganisms. However, specific minimum inhibitory concentration (MIC) values are not widely reported in the literature, making a detailed quantitative comparison challenging.
Antibacterial Activity
A study evaluating the in vitro activity of this compound against 1,000 recent bacterial isolates provides the most comprehensive data available. The susceptibility was determined by the disc susceptibility method, and for less susceptible strains, the MIC was determined by the agar incorporation method. The key findings were:
-
Gram-positive bacteria: No strains were found to be resistant using the disc susceptibility method.
-
Gram-negative bacteria: 5.6% of strains showed zones of inhibition of 12 mm or less. For these less susceptible strains, the MIC values were determined to be no greater than 4096 mg/L.
Given that topical treatment concentrations can be as high as 50,000 mg/L, even organisms with an MIC of 4096 mg/L are considered susceptible in a clinical context.
Table 1: Summary of Antibacterial Activity of this compound
| Bacterial Type | Susceptibility |
| Gram-positive | Generally susceptible; no resistance observed in a large-scale study using the disc diffusion method. |
| Gram-negative | Generally susceptible, with a small percentage of isolates showing reduced susceptibility. MIC values for these less susceptible strains did not exceed 4096 mg/L. |
Antifungal Activity
While some studies mention the testing of this compound against Candida albicans, specific MIC values are not provided. The broad-spectrum nature of formaldehyde suggests that this compound would possess antifungal activity, but quantitative data to support this is lacking in the available literature.
Antiviral and Antiprotozoal Activity
There is no readily available information on the activity of this compound against viruses or protozoa.
Experimental Protocols
Detailed experimental protocols specifically for testing the antimicrobial spectrum of this compound are not extensively published. However, standard microbiological methods such as agar dilution and broth microdilution are applicable.
Agar Dilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A series of agar plates containing varying concentrations of the antimicrobial agent are inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Generalized Protocol:
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in an appropriate solvent (e.g., sterile distilled water). The concentration should be high enough to achieve the desired final concentrations in the agar.
-
Preparation of Agar Plates: Molten and cooled Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is supplemented with the appropriate volume of the this compound stock solution to achieve a series of twofold dilutions (e.g., 4096, 2048, 1024, ... mg/L). A control plate with no this compound is also prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then typically diluted to yield a final concentration of approximately 10^4 colony-forming units (CFU) per spot on the agar plate.
-
Inoculation: The surface of each agar plate is spot-inoculated with the prepared microbial suspension.
-
Incubation: Plates are incubated at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 28-30°C for 24-48 hours for yeasts).
-
Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
The following diagram outlines the workflow for the agar dilution method:
Broth Microdilution Method for MIC Determination
This is a widely used method for determining the MIC of antimicrobial agents in a liquid medium.
Principle: A standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that inhibits visible growth.
Generalized Protocol:
-
Preparation of this compound Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of this compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a growth control well (no this compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the microtiter plate under appropriate conditions.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth).
Activity Against Biofilms
There is a notable lack of publicly available scientific literature investigating the efficacy of this compound against microbial biofilms. Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously more resistant to antimicrobial agents than their planktonic counterparts. Given this compound's mechanism of action relies on the release of formaldehyde, a small and diffusible molecule, it is plausible that it could penetrate the biofilm matrix. However, without experimental data, its effectiveness in eradicating established biofilms or preventing their formation remains unknown. Further research in this area is warranted to fully understand the therapeutic potential of this compound in biofilm-associated infections.
Conclusion
This compound is a broad-spectrum antimicrobial agent whose activity is dependent on the release of formaldehyde. While it has demonstrated efficacy against a wide range of bacteria, there is a significant lack of specific quantitative data (MIC values) for individual bacterial and fungal species in the public domain. Furthermore, its activity against microbial biofilms has not been reported. Future research should focus on determining the precise MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) values for a comprehensive panel of clinically relevant microorganisms and investigating its potential as an anti-biofilm agent. The development of standardized testing protocols specific to formaldehyde-releasing agents would also be beneficial for ensuring consistent and comparable results across studies.
References
- 1. A comparison of the antimicrobial activities of noxythiolin and formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of antibacterial formaldehyde delivery from noxythiolin and other 'masked-formaldehyde' compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release of formaldehyde from polynoxylin and noxythiolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Release of formaldehyde from polynoxylin and noxythiolin - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Noxytiolin Applications: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Noxytiolin, a formaldehyde-releasing agent, has been historically utilized as a local antibacterial agent for the irrigation of infected body cavities. Early-stage research has primarily focused on its antimicrobial properties, which are attributed to the slow release of formaldehyde in aqueous solutions. This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, and providing an overview of experimental approaches for its evaluation. While quantitative data on its antimicrobial, anti-biofilm, and anticancer activities are notably scarce in publicly available literature, this guide presents the foundational knowledge and outlines the necessary experimental protocols to facilitate further investigation into the therapeutic potential of this compound.
Core Concepts: Mechanism of Action
This compound, chemically known as 1-(hydroxymethyl)-3-methylthiourea, functions as a formaldehyde donor.[1] Its biological activity is not inherent to the molecule itself but is a consequence of its decomposition in aqueous environments to release formaldehyde.[2][3][4] Formaldehyde, a potent electrophile, exerts a broad-spectrum antimicrobial effect by non-specifically alkylating macromolecules such as proteins and nucleic acids, leading to microbial cell death.
The release of formaldehyde from this compound has been confirmed through various analytical techniques, including nuclear magnetic resonance (n.m.r.) spectroscopy and polarography.[2] Studies have shown that solutions of formaldehyde at concentrations equivalent to those released by this compound exhibit comparable zones of inhibition against various bacteria, supporting the hypothesis that formaldehyde is the primary active agent.
Antimicrobial Applications
This compound has been traditionally used for therapeutic irrigation of the peritoneum and bladder to treat and prevent infections. Its application as a spray for burns has also been reported. The rationale behind its use in these contexts is the sustained, localized release of formaldehyde, which provides a continuous antimicrobial effect.
Quantitative Antimicrobial Data
A comprehensive review of the existing literature reveals a significant gap in publicly available, specific quantitative data for this compound's antimicrobial activity. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus are not well-documented in the searched scientific literature. One study noted that clinical isolates were relatively more susceptible to this compound compared to laboratory strains, and that the growth phase of the organism significantly impacts its activity, with early exponential phase cells being more susceptible. However, specific quantitative data were not provided.
To facilitate future research and enable comparative analysis, the following table is provided as a template for researchers to populate with experimentally determined data.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
| Escherichia coli (e.g., ATCC 25922) | Data not available | Data not available |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Data not available | Data not available |
| Staphylococcus aureus (e.g., ATCC 25923) | Data not available | Data not available |
Table 1: Template for Quantitative Antimicrobial Activity of this compound.
Experimental Protocols
The MIC of this compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or a suitable buffer). The concentration should be sufficiently high to allow for serial dilutions.
-
Bacterial Inoculum Preparation: Culture the test organism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Broth Microdilution Assay:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform twofold serial dilutions across the plate.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Following the MIC determination, subculture 10 µL from each well that shows no visible growth onto an appropriate agar medium.
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Anti-Biofilm Applications
The ability of bacteria to form biofilms presents a significant challenge in treating infections, as biofilms confer increased resistance to antimicrobial agents. The potential of this compound to inhibit or eradicate biofilms has not been extensively studied, and quantitative data, such as the Biofilm Inhibitory Concentration (BIC) or Biofilm Eradication Concentration (BEC), are not available in the reviewed literature.
Quantitative Anti-Biofilm Data
The following table serves as a template for documenting the anti-biofilm activity of this compound.
| Bacterial Strain | Biofilm Inhibitory Concentration (BIC₅₀) | Biofilm Eradication Concentration (BEC₅₀) |
| Pseudomonas aeruginosa (e.g., PAO1) | Data not available | Data not available |
| Staphylococcus aureus (e.g., ATCC 25923) | Data not available | Data not available |
Table 2: Template for Quantitative Anti-Biofilm Activity of this compound.
Experimental Protocols
This assay is a common method for quantifying biofilm formation and inhibition.
-
Biofilm Formation:
-
Grow the bacterial strain of interest in a suitable broth medium overnight.
-
Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottom microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Biofilm Inhibition Assay:
-
To determine the effect on biofilm formation, add serial dilutions of this compound to the wells along with the bacterial inoculum at the beginning of the incubation period.
-
-
Biofilm Eradication Assay:
-
For eradication studies, after the biofilm has formed, carefully remove the planktonic cells by aspiration and wash the wells gently with phosphate-buffered saline (PBS).
-
Add fresh medium containing serial dilutions of this compound to the wells and incubate for a further 24 hours.
-
-
Quantification:
-
After the incubation period, discard the medium and wash the wells with PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates anti-biofilm activity.
-
Anticancer Applications
The potential application of this compound as an anticancer agent is an area that remains largely unexplored. Given that its active principle is formaldehyde, a compound known to induce DNA damage and apoptosis, it is plausible that this compound could exhibit cytotoxic effects against cancer cells. However, no preclinical studies specifically investigating the anticancer activity of this compound were identified in the conducted searches.
Quantitative Anticancer Data
The following table is a template for recording the cytotoxic activity of this compound against various cancer cell lines.
| Cancer Cell Line | Cell Type | IC₅₀ (Half-maximal Inhibitory Concentration) |
| HeLa | Cervical Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| PC-3 | Prostate Cancer | Data not available |
Table 3: Template for In Vitro Cytotoxicity of this compound.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: Culture the desired cancer cell lines in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value can be calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Currently, there is no direct evidence from the literature search detailing the specific signaling pathways modulated by this compound in either microbial or cancer cells. The non-specific, alkylating nature of its active component, formaldehyde, suggests that it may not interact with specific signaling cascades in a targeted manner. Instead, its effects are likely a consequence of widespread cellular damage.
To investigate the potential impact of this compound on cellular signaling, researchers could employ techniques such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., in the NF-κB or MAPK pathways) or RNA sequencing to analyze global changes in gene expression.
Below are example diagrams representing logical workflows for the experimental protocols described.
Figure 1: Workflow for MIC Determination.
Figure 2: Workflow for Biofilm Eradication Assay.
Figure 3: Logical Workflow for Investigating Signaling Pathway Modulation.
Conclusion and Future Directions
This compound's utility as a localized antibacterial agent is established, with its mechanism of action revolving around the release of formaldehyde. However, this technical guide highlights a significant dearth of quantitative preclinical data regarding its efficacy against specific microbial strains, its potential to combat biofilms, and its viability as an anticancer therapeutic. The provided experimental protocols and data table templates are intended to serve as a framework for researchers to systematically investigate these underexplored areas. Future research should prioritize generating robust quantitative data to enable a comprehensive evaluation of this compound's therapeutic potential beyond its current applications. Furthermore, investigations into its effects on cellular signaling pathways, though likely to be secondary to its cytotoxic nature, could provide deeper insights into its biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of antibacterial formaldehyde delivery from noxythiolin and other 'masked-formaldehyde' compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the antimicrobial activities of noxythiolin and formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Release of formaldehyde from polynoxylin and noxythiolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Noxytiolin in Peritoneal Irrigation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxytiolin, a condensation product of formaldehyde and N-methylthiourea, is an antimicrobial agent that has been historically investigated for intracavitary use, including peritoneal irrigation for the treatment of peritonitis. Its mechanism of action is believed to rely on the slow release of formaldehyde, which exerts a broad-spectrum antimicrobial effect. However, the clinical and experimental evidence regarding its efficacy and safety in peritoneal irrigation is varied, with some studies suggesting potential benefits in reducing mortality and adhesion formation, while others indicate no significant advantage or even adverse outcomes.[1][2][3][4] These application notes provide a summary of the existing research and protocols for the study of this compound in the context of peritoneal irrigation.
Mechanism of Action
This compound functions as a formaldehyde-releasing agent in aqueous solutions.[5] Formaldehyde is a non-specific biocide that interacts with and denatures proteins and nucleic acids of microorganisms, leading to cell death. In the peritoneal cavity, this is intended to reduce the bacterial load in cases of peritonitis. Additionally, some studies have suggested that this compound may have anti-adhesive properties, potentially due to its anticoagulant, cytotoxic, or antibacterial effects.
Summary of Preclinical Data
The preclinical evidence for this compound in experimental peritonitis is conflicting. Studies in murine models have shown a modest reduction in mortality with a 1% this compound solution. Conversely, research in rabbit models of peritonitis did not demonstrate a significant difference in mortality with doses equivalent to those recommended for human use, and in some cases, an adverse effect on the postoperative course was observed. In rat models, this compound has been shown to reduce the formation of peritoneal adhesions.
Quantitative Data from Experimental Studies
| Animal Model | Condition | Treatment | Outcome | Reference |
| Mice | Induced Bacterial Peritonitis | 1% this compound Solution | 14% reduction in mortality rate (P < 0.1) | |
| Mice | Induced Gram-negative Peritonitis | 1% this compound Solution | Reduced mortality from 65% to 41% (P < 0.1) | |
| Rats | Induced Peritoneal Adhesions | Intraperitoneal this compound | 7 out of 40 rats had no adhesions compared to 0 out of 40 in the control group (P < 0.02). Reduced mean length of adhesion attachment (P < 0.05). | |
| Rabbits | Experimental Peritonitis | This compound (dose equivalent to human use) | No significant difference in mortality compared to control. |
Summary of Clinical Data
Clinical trials of intraperitoneal this compound in patients with peritonitis, often secondary to perforated appendicitis, have generally not shown a significant benefit. A controlled trial in patients with peritonitis from perforated appendicitis found no significant difference in the incidence of complications between the group treated with this compound and the control group. Similarly, another controlled study of 48 cases of acute generalized peritonitis concluded that there were no significant differences in prognosis or bacteriological findings with the use of this compound for peritoneal toilet.
Experimental Protocols
The following are generalized protocols derived from the methodologies described in the cited literature for preclinical studies of this compound in peritoneal irrigation.
Murine Model of Induced Peritonitis
This protocol is designed to assess the efficacy of this compound in reducing mortality in a murine model of bacterial peritonitis.
Materials:
-
Mice (specify strain, e.g., ICR)
-
Bacterial culture (e.g., Escherichia coli strain)
-
This compound powder for reconstitution
-
Sterile 0.9% saline
-
Anesthetic agent
-
Syringes and needles for injection
Procedure:
-
Induction of Peritonitis: Anesthetize the mice. Induce peritonitis via intraperitoneal injection of a standardized lethal or sub-lethal dose of the bacterial suspension.
-
Treatment Administration: At a specified time point post-infection (e.g., 2 hours), administer the treatment. Divide the animals into a control group (receiving sterile saline) and a treatment group (receiving a 1% this compound solution intraperitoneally).
-
Monitoring: Observe the animals for a set period (e.g., 7 days) and record mortality.
-
Data Analysis: Compare the survival rates between the control and treatment groups using appropriate statistical methods (e.g., Chi-squared test).
Rat Model of Peritoneal Adhesion Formation
This protocol evaluates the potential of this compound to prevent the formation of peritoneal adhesions.
Materials:
-
Rats (specify strain, e.g., Wistar)
-
Surgical instruments for laparotomy
-
Anesthetic agent
-
This compound solution (e.g., 1%)
-
Control solution (e.g., Ringer's solution)
Procedure:
-
Induction of Adhesions: Anesthetize the rats and perform a midline laparotomy. Induce adhesions through a standardized method, such as cecal abrasion or creation of an ischemic button on the peritoneum.
-
Treatment: Before closing the abdominal wall, instill either the this compound solution or the control solution into the peritoneal cavity.
-
Postoperative Care: Suture the abdominal wall in layers and provide appropriate postoperative care.
-
Evaluation of Adhesions: After a specified period (e.g., 14 days), euthanize the animals and perform a second laparotomy to score the extent and severity of adhesions based on a predefined scoring system.
-
Data Analysis: Compare the adhesion scores between the control and treatment groups using statistical tests suitable for ordinal or continuous data (e.g., Mann-Whitney U test).
Visualizations
Proposed Signaling Pathway in Peritoneal Inflammation
Caption: Proposed mechanism of this compound in reducing peritoneal inflammation.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical studies of this compound.
Conclusion
The use of this compound for peritoneal irrigation remains a topic with historical context but limited contemporary research. The available data are inconsistent, and while some preclinical studies have suggested potential benefits, clinical trials have not substantiated these findings. The protocols and information provided herein are intended to serve as a foundation for further research into the efficacy and mechanisms of this compound or other formaldehyde-releasing agents in the context of peritoneal disease. Future studies should employ modern molecular and cellular techniques to elucidate the precise effects of these compounds on peritoneal cells and the inflammatory cascade.
References
- 1. Effect of noxythiolin on experimental peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound in experimental peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A controlled trial of intraperitoneal this compound in perforated appendicitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Value of Noxyflex for peritoneal toilet in acute generalized peritonitis. A controlled study of 48 cases (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C3H8N2OS | CID 5251503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Noxythiolin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxythiolin (N-methyl-N'-hydroxymethylthiourea) is a formaldehyde-releasing agent with a history of use as an antimicrobial agent. More recently, its potential as an anticancer agent has been explored. In vitro studies have suggested that Noxythiolin exhibits differential cytotoxicity, showing greater toxicity towards neoplastic cell lines compared to non-neoplastic cells[1]. This property makes it a compound of interest for cancer research and drug development.
These application notes provide a comprehensive guide for the preparation and use of Noxythiolin solutions in a cell culture setting. The protocols cover solution preparation, determination of working concentrations, and assessment of cytotoxicity using a standard colorimetric assay. Additionally, a general overview of apoptotic signaling pathways, a common mechanism of action for anticancer compounds, is provided.
Data Presentation
Effective concentrations of Noxythiolin must be determined empirically for each cell line. The following tables are templates for presenting the quantitative data obtained from cytotoxicity assays.
Table 1: Solubility Test for Noxythiolin
| Solvent (Biocompatible) | Concentration Tested (mg/mL) | Observations (e.g., Clear Solution, Precipitate) |
| Sterile Deionized Water | 10 | |
| Phosphate-Buffered Saline (PBS) | 10 | |
| Dimethyl Sulfoxide (DMSO) | 50 | |
| Ethanol (70%) | 20 |
Table 2: IC50 Values of Noxythiolin on Various Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Example: MCF-7 (Breast Cancer) | 24 | User-determined value |
| 48 | User-determined value | |
| 72 | User-determined value | |
| Example: A549 (Lung Cancer) | 24 | User-determined value |
| 48 | User-determined value | |
| 72 | User-determined value | |
| Example: HT-29 (Colon Cancer) | 24 | User-determined value |
| 48 | User-determined value | |
| 72 | User-determined value |
Experimental Protocols
Protocol 1: Preparation of Noxythiolin Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of Noxythiolin for use in cell culture experiments.
Materials:
-
Noxythiolin powder
-
Sterile deionized water
-
Sterile Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Preliminary Solubility Test (Small Scale):
-
Weigh a small amount of Noxythiolin (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Add a small volume of the desired solvent (e.g., 100 µL of sterile water).
-
Vortex thoroughly for 1-2 minutes.
-
Observe for complete dissolution. If the powder does not dissolve, gentle warming (to 37°C) or sonication may be attempted.
-
If insoluble in aqueous solutions, repeat with DMSO.
-
-
Preparation of Stock Solution (Example using DMSO):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of Noxythiolin powder into a sterile conical tube. For example, to make a 100 mM stock solution of Noxythiolin (Molecular Weight: 120.15 g/mol ), weigh out 12.015 mg.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired concentration. For a 100 mM stock from 12.015 mg, add 1 mL of DMSO.
-
Vortex the solution until the Noxythiolin is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of Working Concentrations and Cytotoxicity (MTT Assay)
Objective: To determine the cytotoxic effect of Noxythiolin on a chosen cancer cell line and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
Noxythiolin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl, or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture the cells to approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of Noxythiolin Dilutions:
-
Prepare a series of dilutions of the Noxythiolin stock solution in complete cell culture medium. For an initial range-finding experiment, a broad range of concentrations is recommended (e.g., from 0.1 µM to 1000 µM).
-
Important: Ensure the final concentration of the solvent (e.g., DMSO) in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%). Prepare a vehicle control with the same final solvent concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Noxythiolin dilutions to the respective wells. Include wells for untreated cells (medium only) and vehicle control cells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
After the incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the Noxythiolin concentration.
-
Determine the IC50 value, which is the concentration of Noxythiolin that inhibits cell growth by 50%.
-
Visualizations
Experimental Workflow
Signaling Pathway: Apoptosis
While the precise molecular targets of Noxythiolin are under investigation, many anticancer agents induce cell death through apoptosis. Apoptosis is a programmed cell death process mediated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.
References
Application Notes and Protocols for Therapeutic Irrigation with Noxytiolin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Noxytiolin for therapeutic irrigation in preclinical animal models. The information is compiled from published studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound (N-methyl-N'-hydroxymethyl thiourea) is a formaldehyde-releasing agent that has been used clinically as an antimicrobial for therapeutic irrigation of body cavities.[1][2] Its primary mechanism of action is attributed to the slow release of formaldehyde in aqueous solutions, which exerts a broad-spectrum antimicrobial effect.[1][3] Preclinical studies in animal models have primarily focused on its application in preventing postoperative peritoneal adhesions and treating peritonitis.[4] This document outlines the available data and protocols for its use in these contexts and provides general guidance for exploring its potential in other applications such as wound and bladder irrigation.
Mechanism of Action
This compound itself is not the active agent. In solution, it decomposes to release formaldehyde, which is a potent, non-specific biocide. Formaldehyde can interact with and inactivate a wide range of biological macromolecules, including proteins and nucleic acids, leading to microbial cell death. The anti-adhesive properties of this compound may be attributed to its cytotoxic, antibacterial, and potential anticoagulant effects.
Hypothesized Signaling Pathway for Formaldehyde-Induced Effects
While specific signaling pathways for this compound are not well-elucidated, the effects of its active component, formaldehyde, on cellular processes, including inflammation, have been studied. Formaldehyde is known to induce cellular stress and can modulate inflammatory pathways. The following diagram illustrates a hypothesized pathway based on the known effects of formaldehyde.
Caption: Hypothesized signaling cascade of this compound via formaldehyde release.
Quantitative Data Summary
The following table summarizes quantitative data from studies using this compound in animal models.
| Animal Model | Application | This compound Concentration | Volume Administered | Key Findings | Reference(s) |
| Rat | Prevention of Peritoneal Adhesions | 1% solution | 2 mL | Significantly reduced the number and length of adhesions compared to Ringer's solution. | |
| Rat | Prevention of Peritoneal Adhesions | 0.5% solution | 2 mL | Less effective than 1% solution in reducing the mean number of adhesions. | |
| Mouse | Treatment of Bacterial Peritonitis | 1% solution | Not Specified | Reduced mortality rate by 14%. | |
| Rabbit | Treatment of Bacterial Peritonitis | Dose equivalent to recommended human dose | Not Specified | No significant difference in mortality compared to control. Higher doses increased mortality. |
Experimental Protocols
Peritoneal Irrigation for Adhesion Prevention in a Rat Model
This protocol is based on studies investigating the efficacy of this compound in preventing postoperative peritoneal adhesions in rats.
Materials:
-
This compound powder for reconstitution
-
Sterile Ringer's solution or sterile water for injection
-
Surgical instruments for laparotomy
-
Sutures
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Wistar rats (female, as used in cited studies)
Protocol:
-
Preparation of this compound Solution:
-
Aseptically reconstitute this compound powder to a 1% solution using sterile Ringer's solution or sterile water. For a 0.5% solution, dilute the 1% solution accordingly. Prepare fresh on the day of the experiment.
-
-
Animal Preparation:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Shave and disinfect the abdominal area.
-
-
Surgical Procedure to Induce Adhesions:
-
Perform a midline laparotomy (e.g., a 4 cm incision).
-
Induce peritoneal trauma to reliably produce adhesions. A common method is to create a parietal peritoneal defect. For example, excise and then close a section of the peritoneum in the right lower quadrant.
-
-
Therapeutic Irrigation:
-
Just before closing the abdominal incision, instill 2 mL of the 1% this compound solution into the peritoneal cavity.
-
For control groups, instill 2 mL of sterile Ringer's solution or no instillate.
-
-
Closure and Post-operative Care:
-
Close the abdominal wall and skin in layers.
-
Provide appropriate post-operative analgesia and care as per institutional guidelines.
-
-
Assessment of Adhesions:
-
Euthanize the animals at a predetermined time point (e.g., 1 week post-surgery).
-
Perform a second laparotomy and blindly assess the formation of adhesions. Adhesions can be scored based on number, extent, and severity.
-
General Protocol for Wound Irrigation in a Murine Model
Materials:
-
This compound solution (e.g., 1%)
-
Sterile saline
-
Biopsy punch
-
Surgical instruments
-
Anesthetic agent
-
Mice
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse and shave the dorsal surface.
-
-
Wound Creation:
-
Create a full-thickness excisional wound on the dorsum using a biopsy punch.
-
-
Therapeutic Irrigation:
-
Gently irrigate the wound with the this compound solution for a defined period (e.g., 30-60 seconds).
-
Control groups can be irrigated with sterile saline.
-
After irrigation, the wound may be washed with saline.
-
-
Post-procedural Care:
-
House animals individually to prevent wound interference.
-
Monitor for signs of infection or distress.
-
-
Wound Healing Assessment:
-
Measure wound closure rates at regular intervals using digital photography and planimetry.
-
At selected time points, euthanize animals and collect wound tissue for histological analysis (e.g., H&E staining for inflammation, re-epithelialization, and granulation tissue formation).
-
General Protocol for Bladder Irrigation in a Rodent Model
Specific protocols for this compound bladder irrigation in animal models are not detailed in the available literature. The following is a general procedure that can be adapted.
Materials:
-
This compound solution (concentration to be determined, e.g., starting with 0.5-1%)
-
Sterile saline
-
Small-gauge catheter
-
Anesthetic agent
-
Rodents (rats or mice)
Protocol:
-
Animal Preparation:
-
Anesthetize the animal.
-
Gently express any residual urine from the bladder.
-
-
Catheterization and Instillation:
-
Carefully insert a lubricated, small-gauge catheter into the bladder via the urethra.
-
Instill a defined volume of the this compound solution into the bladder. The volume should be appropriate for the animal's size to avoid over-distension.
-
The solution can be retained in the bladder for a specific duration before being withdrawn or allowed to be voided.
-
-
Post-procedural Care:
-
Monitor the animal for any adverse effects.
-
-
Efficacy Assessment:
-
In an infection model, bladder tissue can be harvested for bacterial culture and quantification.
-
Histological analysis of the bladder wall can be performed to assess inflammation and tissue integrity.
-
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for evaluating this compound irrigation in an animal model.
Caption: A generalized workflow for in vivo studies of this compound irrigation.
Considerations for Biofilm Models
There is a lack of published in vivo studies specifically investigating the efficacy of this compound irrigation against bacterial biofilms. Given that biofilms are a critical factor in many chronic and device-related infections, this represents a significant area for future research. The antimicrobial action of formaldehyde suggests potential efficacy against the sessile bacteria within biofilms. Researchers could adapt existing animal models of biofilm infection (e.g., subcutaneous implant models, wound biofilm models) to investigate this compound's activity. Key endpoints would include the reduction of biofilm biomass and bacterial viability within the biofilm.
Conclusion
This compound has demonstrated efficacy in reducing postoperative adhesions in rat models, likely through its antimicrobial and cytotoxic effects mediated by formaldehyde release. While its application for therapeutic irrigation in other contexts like wound and bladder infections is plausible, there is a need for dedicated studies in relevant animal models to establish optimal concentrations, irrigation protocols, and to confirm its safety and efficacy. The provided protocols offer a starting point for such investigations.
References
- 1. Release of formaldehyde from polynoxylin and noxythiolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of intraperitoneal adhesions: a comparison of noxythiolin and a new povidone-iodine/PVP solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of antibacterial formaldehyde delivery from noxythiolin and other 'masked-formaldehyde' compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound in experimental peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Noxytiolin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setups for assessing the efficacy of Noxytiolin. Detailed protocols for key in vitro and in vivo assays are provided to evaluate its antimicrobial and potential anticancer activities.
Background
This compound (N-methyl-N'-hydroxymethylthiourea) is an anti-infective agent known for its broad-spectrum antimicrobial activity.[1][2] Its primary mechanism of action involves the slow release of formaldehyde in aqueous solutions.[1][3][4] Formaldehyde, a potent biocide, exerts its effect by cross-linking macromolecules such as proteins and nucleic acids, leading to microbial cell death. While traditionally used for therapeutic irrigation of body cavities, emerging research into formaldehyde-releasing compounds suggests potential applications in anticancer therapy, primarily due to formaldehyde's ability to induce DNA damage and apoptosis in rapidly dividing cells.
Mechanism of Action
This compound acts as a formaldehyde donor. In an aqueous environment, it decomposes to release formaldehyde, which is the principal active agent responsible for its antimicrobial effects. The slow and sustained release of formaldehyde is a key characteristic of this compound, which may contribute to its therapeutic efficacy and localized activity.
In Vitro Efficacy Assessment: Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 10 mg/mL. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Bacterial Inoculum Preparation: Culture the desired bacterial strain (e.g., Escherichia coli, Staphylococcus aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Assay Setup (96-well plate):
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no this compound).
-
Well 12 serves as the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
Biofilm Disruption Assay
This assay evaluates the ability of this compound to disrupt pre-formed bacterial biofilms.
Protocol:
-
Biofilm Formation:
-
Prepare a bacterial suspension as described in the MIC protocol and dilute it to an OD₆₀₀ of 0.05 in a suitable growth medium (e.g., Tryptic Soy Broth - TSB supplemented with 1% glucose).
-
Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Treatment with this compound:
-
Carefully remove the planktonic bacteria from the wells by aspiration.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Prepare serial dilutions of this compound in fresh growth medium.
-
Add 200 µL of the this compound dilutions to the wells containing the pre-formed biofilms. Include an untreated control (medium only).
-
Incubate the plate at 37°C for a further 24 hours.
-
-
Quantification of Biofilm Biomass (Crystal Violet Staining):
-
Discard the treatment solution and wash the wells twice with PBS.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Air dry the plate for at least 30 minutes.
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm disruption compared to the untreated control.
| Experiment | Endpoint | Typical Concentration Range | Incubation Time |
| MIC Assay | Minimum Inhibitory Concentration (µg/mL) | 0.1 - 1024 µg/mL | 18-24 hours |
| Biofilm Disruption | Percentage of Biofilm Reduction | 1x to 4x MIC | 24 hours |
In Vitro Efficacy Assessment: Anticancer Activity
The potential anticancer effects of this compound can be assessed using various cancer cell lines.
Cell Viability (MTT) Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
| Experiment | Endpoint | Typical Concentration Range | Incubation Time |
| MTT Assay | IC₅₀ (µM) | 0.1 - 100 µM | 24, 48, 72 hours |
| Apoptosis Assay | Percentage of Apoptotic Cells | IC₅₀ and sub-IC₅₀ concentrations | 24, 48 hours |
In Vivo Efficacy Assessment
In vivo studies are crucial to validate the in vitro findings and to assess the therapeutic potential of this compound in a living organism.
Murine Model of Bacterial Infection
A murine model of localized infection can be used to assess the antimicrobial efficacy of this compound.
Protocol:
-
Animal Model: Use immunocompetent mice (e.g., BALB/c).
-
Infection: Induce a localized infection by intramuscular or subcutaneous injection of a known concentration of bacteria (e.g., MRSA).
-
Treatment: Administer this compound locally (e.g., by irrigation of the infected site) or systemically (e.g., intraperitoneally) at various doses. Include a vehicle control group.
-
Efficacy Evaluation: After a defined treatment period, euthanize the animals and collect the infected tissue. Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the reduction in bacterial count.
Xenograft Model of Human Cancer
To evaluate the anticancer efficacy of this compound, a xenograft model using immunodeficient mice is recommended.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intratumoral or intraperitoneal injection) at different doses.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform histological and molecular analyses.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups.
| Experiment | Animal Model | Primary Endpoint | Treatment Duration |
| Murine Bacterial Infection | BALB/c mice | Reduction in bacterial load (CFU/g tissue) | 3-7 days |
| Human Cancer Xenograft | Nude or SCID mice | Tumor growth inhibition | 2-4 weeks |
Signaling Pathway Analysis
The cellular effects of this compound, mediated by formaldehyde, can be attributed to the modulation of key signaling pathways involved in inflammation, cell survival, and apoptosis.
NF-κB Signaling Pathway
Formaldehyde has been shown to activate the NF-κB signaling pathway, which plays a crucial role in the inflammatory response and cell survival.
Caption: this compound releases formaldehyde, activating the NF-κB signaling pathway.
MAPK Signaling Pathway
Formaldehyde can also activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses, proliferation, and apoptosis.
Caption: this compound-induced formaldehyde activates the MAPK signaling cascade.
Apoptosis Induction Pathway
The cytotoxic effects of formaldehyde can lead to apoptosis through DNA damage and the activation of the p53 tumor suppressor protein.
Caption: this compound induces apoptosis via a p53-mediated pathway.
Experimental Workflow Overview
Caption: A comprehensive workflow for assessing the efficacy of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mechanisms of antibacterial formaldehyde delivery from noxythiolin and other 'masked-formaldehyde' compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose exposure of intestinal epithelial cells to formaldehyde results in MAP kinase activation and molecular alteration of the focal adhesion protein paxillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Noxytiolin as a Control Agent in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing noxytiolin as a control agent in antimicrobial research. This compound, a formaldehyde-releasing agent, serves as a valuable benchmark for evaluating the efficacy of novel antimicrobial compounds. Its broad-spectrum activity provides a consistent reference for comparison.
Mechanism of Action
This compound exerts its antimicrobial effect through the slow release of formaldehyde in aqueous environments. Formaldehyde is a highly reactive molecule that interacts with essential biological macromolecules, leading to microbial cell death. The primary mechanism involves the non-specific alkylation of amino and sulfhydryl groups in proteins and nitrogen atoms in purine bases of DNA. This covalent modification disrupts the normal function of enzymes and nucleic acids, ultimately inhibiting microbial growth and viability.
Measuring Formaldehyde Release from Noxytiolin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxytiolin (N-methyl-N'-hydroxymethylthiourea) is an antimicrobial agent that has been used for therapeutic irrigation of infected body cavities. Its efficacy is attributed to the slow release of formaldehyde, a potent bactericidal agent.[1][2][3] The gradual liberation of formaldehyde in aqueous solutions allows for localized antimicrobial activity.[2][4] Quantifying the rate and extent of formaldehyde release is crucial for understanding the stability, and antimicrobial potency of this compound formulations.
This document provides detailed application notes and experimental protocols for the accurate measurement of formaldehyde released from this compound solutions. The methodologies described are based on established analytical techniques, including spectrophotometry, high-performance liquid chromatography (HPLC), and polarography.
Chemical Pathway: this compound Degradation
This compound is a formaldehyde-releaser, meaning it is a compound that decomposes to liberate formaldehyde. In aqueous solutions, this compound is in equilibrium with N-methylthiourea and formaldehyde. The released formaldehyde is the primary antimicrobial agent.
Caption: this compound degradation pathway in aqueous solution.
Quantitative Analysis of Formaldehyde Release
The following table is a template for summarizing quantitative data on formaldehyde release from this compound. Researchers should populate this table with their own experimental data generated using the protocols outlined in this document.
| This compound Conc. (mg/mL) | Temperature (°C) | pH | Incubation Time (hours) | Method | Formaldehyde Released (µg/mL) | % of Theoretical Max. Release |
| e.g., 10 | e.g., 25 | e.g., 7.4 | e.g., 1 | e.g., Nash Reagent | Data Point | Data Point |
| e.g., 10 | e.g., 25 | e.g., 7.4 | e.g., 6 | e.g., Nash Reagent | Data Point | Data Point |
| e.g., 10 | e.g., 25 | e.g., 7.4 | e.g., 24 | e.g., Nash Reagent | Data Point | Data Point |
| e.g., 10 | e.g., 37 | e.g., 7.4 | e.g., 1 | e.g., HPLC-DNPH | Data Point | Data Point |
| e.g., 10 | e.g., 37 | e.g., 7.4 | e.g., 6 | e.g., HPLC-DNPH | Data Point | Data Point |
| e.g., 10 | e.g., 37 | e.g., 7.4 | e.g., 24 | e.g., HPLC-DNPH | Data Point | Data Point |
| e.g., 25 | e.g., 25 | e.g., 5.0 | e.g., 6 | e.g., Polarography | Data Point | Data Point |
| e.g., 25 | e.g., 25 | e.g., 7.4 | e.g., 6 | e.g., Polarography | Data Point | Data Point |
Experimental Workflow
The general workflow for measuring formaldehyde release from this compound involves sample preparation, incubation under controlled conditions, and subsequent analysis using a selected analytical technique.
Caption: General experimental workflow for formaldehyde release measurement.
Detailed Experimental Protocols
The following are detailed protocols for three established methods for the quantification of formaldehyde. It is recommended to validate the chosen method for the specific sample matrix.
Protocol 1: Spectrophotometric Determination using Nash Reagent (Hantzsch Reaction)
This colorimetric method is based on the reaction of formaldehyde with acetylacetone and ammonium acetate to form a yellow-colored dihydrolutidine derivative, which is measured at 412 nm.
5.1.1 Reagents and Materials
-
This compound
-
Deionized water
-
Ammonium acetate
-
Glacial acetic acid
-
Acetylacetone
-
Formaldehyde standard solution (37% w/w, analytical grade)
-
Volumetric flasks and pipettes
-
Spectrophotometer
5.1.2 Preparation of Nash Reagent
-
Dissolve 150 g of ammonium acetate in approximately 700 mL of deionized water.
-
Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.
-
Mix thoroughly and adjust the final volume to 1 L with deionized water.
-
Store the reagent in a dark, airtight container at 4°C. The reagent is stable for several weeks.
5.1.3 Preparation of Formaldehyde Standard Curve
-
Prepare a stock solution of formaldehyde (e.g., 1 mg/mL) by diluting the commercial 37% solution. The exact concentration of the stock solution should be determined by titration.
-
From the stock solution, prepare a series of working standards with concentrations ranging from 0.1 to 10 µg/mL in deionized water.
-
For each standard, mix 2 mL of the standard solution with 2 mL of the Nash reagent in a test tube.
-
Incubate the tubes in a water bath at 60°C for 10 minutes or at 37°C for 60 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance at 412 nm against a reagent blank (2 mL of deionized water mixed with 2 mL of Nash reagent).
-
Plot a calibration curve of absorbance versus formaldehyde concentration.
5.1.4 Sample Preparation and Analysis
-
Prepare a solution of this compound of the desired concentration in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the solution at the desired temperature (e.g., 25°C or 37°C).
-
At specified time intervals, withdraw an aliquot of the this compound solution.
-
Dilute the aliquot with deionized water to bring the expected formaldehyde concentration within the range of the standard curve.
-
Mix 2 mL of the diluted sample with 2 mL of the Nash reagent.
-
Follow the same incubation and measurement procedure as for the standard curve (steps 4-6 in 5.1.3).
-
Determine the formaldehyde concentration in the sample using the standard curve.
Protocol 2: HPLC with Pre-column Derivatization using 2,4-Dinitrophenylhydrazine (DNPH)
This highly sensitive and specific method involves the reaction of formaldehyde with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which is then separated and quantified by reverse-phase HPLC with UV detection.
5.2.1 Reagents and Materials
-
This compound
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid or Phosphoric acid
-
Formaldehyde standard solution
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
5.2.2 Preparation of DNPH Reagent
-
Prepare a saturated solution of DNPH in 2 M hydrochloric acid or a solution of 0.5 mg/mL DNPH in acetonitrile.
-
The reagent should be freshly prepared and protected from light.
5.2.3 Preparation of Formaldehyde Standard Curve
-
Prepare a stock solution and working standards of formaldehyde as described in 5.1.3.
-
To 1 mL of each standard, add 1 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react at room temperature for at least 30 minutes, protected from light.
-
Inject a fixed volume (e.g., 20 µL) of each derivatized standard into the HPLC system.
-
Separate the formaldehyde-DNPH derivative using a suitable mobile phase (e.g., a gradient of acetonitrile and water) on a C18 column.
-
Detect the derivative at its maximum absorbance wavelength (typically around 360 nm).
-
Plot a calibration curve of peak area versus formaldehyde concentration.
5.2.4 Sample Preparation and Analysis
-
Prepare and incubate the this compound solution as described in 5.1.4 (steps 1-3).
-
Dilute the collected aliquots with deionized water to an appropriate concentration.
-
Derivatize 1 mL of the diluted sample with 1 mL of the DNPH reagent as described for the standards (step 2 in 5.2.3).
-
Analyze the derivatized sample by HPLC under the same conditions as the standards.
-
Quantify the formaldehyde-DNPH peak using the standard curve.
Protocol 3: Polarographic Determination
This electrochemical method offers high specificity and rapidity for formaldehyde analysis and has been successfully applied to study its release from this compound. The method is based on the reduction of formaldehyde at a dropping mercury electrode in an alkaline solution.
5.3.1 Reagents and Materials
-
This compound
-
Lithium hydroxide or Sodium hydroxide solution (e.g., 0.1 M)
-
Formaldehyde standard solution
-
Polarograph with a dropping mercury electrode
-
Nitrogen gas for deaeration
5.3.2 Preparation of Formaldehyde Standard Curve
-
Prepare a stock solution and working standards of formaldehyde in the supporting electrolyte (e.g., 0.1 M LiOH).
-
Transfer a known volume of each standard solution to the polarographic cell.
-
Deaerate the solution by bubbling with high-purity nitrogen for 5-10 minutes.
-
Record the differential pulse polarogram over a suitable potential range (e.g., -1.4 V to -1.8 V vs. Ag/AgCl).
-
Measure the peak current at the characteristic potential for formaldehyde reduction.
-
Plot a calibration curve of peak current versus formaldehyde concentration.
5.3.3 Sample Preparation and Analysis
-
Prepare and incubate the this compound solution as described in 5.1.4 (steps 1-3).
-
Dilute the collected aliquots with the supporting electrolyte to a suitable concentration.
-
Transfer the diluted sample to the polarographic cell.
-
Deaerate and record the polarogram under the same conditions as the standards.
-
Determine the formaldehyde concentration in the sample using the standard curve.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for quantifying the release of formaldehyde from this compound. The choice of method will depend on the available instrumentation, required sensitivity, and the nature of the sample matrix. For routine analysis, the spectrophotometric method using Nash reagent is simple and cost-effective. For higher sensitivity and specificity, the HPLC-DNPH method is recommended. Polarography offers a rapid and specific alternative. Proper validation of the chosen method is essential to ensure accurate and reproducible results, which are critical for the development and quality control of this compound-based pharmaceutical products.
References
- 1. Mechanisms of antibacterial formaldehyde delivery from noxythiolin and other 'masked-formaldehyde' compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of formaldehyde from polynoxylin and noxythiolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C3H8N2OS | CID 5251503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A comparison of the antimicrobial activities of noxythiolin and formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Noxytiolin Administration Protocols for Laboratory Animals: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxytiolin, a thiourea derivative, is an anti-infective agent known for its antimicrobial and anti-inflammatory properties. Its mechanism of action is primarily attributed to the slow release of formaldehyde, which exerts cytotoxic effects on microorganisms and may modulate inflammatory signaling pathways. These characteristics make this compound a compound of interest for various preclinical research applications, including studies on peritonitis, peritoneal adhesions, and inflammatory diseases.
This document provides detailed application notes and protocols for the administration of this compound to laboratory animals, designed to assist researchers in designing and executing in vivo studies. The information compiled herein is based on available scientific literature and general pharmacological principles.
Mechanism of Action
This compound functions as a formaldehyde-releasing agent.[1] In an aqueous environment, it slowly decomposes to release formaldehyde, a highly reactive molecule that can cross-link proteins and nucleic acids, leading to microbial cell death. Beyond its antimicrobial effects, formaldehyde has been shown to influence cellular signaling pathways, notably the NF-κB and YAP/TAZ pathways, which are critical regulators of inflammation, cell proliferation, and apoptosis.[2][3][4] The anti-inflammatory effects of this compound are likely mediated through the modulation of these pathways by the released formaldehyde.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its active metabolite, formaldehyde. It is important to note that publicly available data for this compound is limited, and further studies are required to establish a comprehensive toxicological and pharmacokinetic profile.
Table 1: Acute Toxicity Data
| Compound | Species | Route of Administration | LD50 | Citation |
| This compound | Mouse | Oral | > 3 g/kg | [5] |
| Formaldehyde | Rat | Oral | 550 - 800 mg/kg | |
| Formaldehyde | Rat | Intraperitoneal | 72 mg/kg (sublethal dose) |
Table 2: Pharmacokinetic Parameters
No specific pharmacokinetic data (Cmax, T1/2, AUC) for this compound in laboratory animals was identified in the public domain at the time of this writing. Researchers are advised to conduct pilot pharmacokinetic studies to determine these parameters for their specific animal model and administration route.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound, involving the release of formaldehyde and its subsequent impact on the NF-κB and YAP/TAZ signaling pathways.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
General Preparation of this compound Formulations:
This compound is sparingly soluble in water. Therefore, a co-solvent system is often necessary for in vivo administration. A common formulation approach is as follows:
-
Vehicle Preparation: A suggested vehicle for many research compounds is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. A typical ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
Dissolution of this compound:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in the required volume of DMSO first.
-
Add the PEG300 and Tween 80, ensuring the solution is clear after mixing.
-
Finally, add the saline or PBS to the desired final volume.
-
-
Sterilization: For parenteral administration, the final solution should be sterile-filtered through a 0.22 µm filter.
It is critical for the researcher to perform their own solubility and stability tests for their specific concentration and formulation of this compound.
Protocol 1: Intraperitoneal (i.p.) Administration in Rats
This protocol is adapted from studies investigating the effects of this compound on peritoneal adhesions.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% sterile saline)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Anesthesia (if required by institutional protocol)
-
Male Sprague-Dawley rats (or other appropriate strain)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Dose Calculation: Calculate the volume of the this compound solution to be injected based on the animal's body weight and the desired dose. A starting point for dose-finding studies could be in the range of 10-100 mg/kg, based on related formaldehyde toxicity data.
-
This compound Solution Preparation: Prepare the this compound solution as described in the "General Preparation" section.
-
Animal Restraint: Manually restrain the rat or use an appropriate restraint device. Anesthesia may be used if justified and approved by the IACUC.
-
Injection Site Preparation: Swab the lower right quadrant of the abdomen with 70% ethanol.
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines (no fluid should be withdrawn).
-
Inject the calculated volume of the this compound solution slowly.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, pain, or adverse reactions.
Experimental Workflow:
Caption: Intraperitoneal administration workflow.
Protocol 2: Oral Gavage (p.o.) Administration in Mice
This protocol provides a general guideline for oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, or the co-solvent system described above if necessary for solubility)
-
Sterile water or saline
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Male or female C57BL/6 or BALB/c mice (or other appropriate strain)
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week. Fasting for 3-4 hours before dosing may be required to ensure gastric emptying, but water should be available ad libitum.
-
Dose Calculation: Based on the oral LD50 of >3 g/kg in mice, a wide range of doses can be explored. Start with lower doses (e.g., 100 mg/kg) in dose-ranging studies.
-
This compound Solution/Suspension Preparation: Prepare the this compound formulation. If it is a suspension, ensure it is uniformly mixed before each administration.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Administration:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion length of the gavage needle.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the calculated volume of the this compound formulation. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
-
Post-administration Monitoring: Observe the animal for any signs of respiratory distress, regurgitation, or other adverse effects immediately after dosing and at regular intervals.
Experimental Workflow:
Caption: Oral gavage administration workflow.
Protocol 3: Intravenous (i.v.) Administration in Mice (General Guidance)
Disclaimer: No specific intravenous formulation for this compound has been reported. The following is general guidance. Extensive formulation development, including solubility and stability testing, is required before attempting intravenous administration. A patent for an intravenous formaldehyde solution exists, suggesting potential feasibility.
Materials:
-
This compound
-
A suitable sterile, pyrogen-free vehicle (e.g., a solution containing a solubilizing agent like cyclodextrin or a low percentage of a co-solvent such as DMSO, followed by dilution in sterile saline).
-
Sterile syringes (e.g., insulin syringes)
-
Sterile needles (27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Formulation Development: This is a critical step. Test the solubility of this compound in various pharmaceutically acceptable vehicles. The final formulation must be a clear solution and be isotonic and pH-neutral if possible.
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Dose Calculation: Intravenous doses are typically much lower than oral or intraperitoneal doses. Start with very low doses (e.g., 1-5 mg/kg) in initial studies.
-
Injection Site Preparation: Swab the tail with 70% ethanol.
-
Injection:
-
Position the needle, bevel up, parallel to the lateral tail vein.
-
Carefully insert the needle into the vein. Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein, and the injection should be stopped immediately.
-
-
Post-injection Monitoring: Monitor the animal closely for any signs of immediate adverse reactions (e.g., respiratory distress, seizures) and for delayed toxicity.
Experimental Workflow:
Caption: Intravenous administration workflow.
Stability and Storage
This compound is known to be unstable in aqueous solutions, as its mechanism of action relies on its decomposition. Stock solutions in DMSO may be more stable but should be stored at -20°C or -80°C and protected from light. The stability of this compound in the final formulation should be determined by the researcher. It is recommended to prepare fresh formulations for each experiment.
Conclusion
These application notes and protocols provide a starting point for researchers interested in conducting in vivo studies with this compound. Due to the limited publicly available data, it is imperative that researchers conduct their own dose-finding, toxicity, and pharmacokinetic studies to establish safe and effective dosing regimens for their specific animal models and research questions. Careful planning and adherence to ethical guidelines are essential for the successful and humane use of laboratory animals in research.
References
Application Notes and Protocols for Evaluating the Cellular Activity of Noxytiolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxytiolin is an anti-infective agent known for its broad-spectrum antimicrobial and antibiofilm properties. Its mechanism of action is primarily attributed to the slow release of formaldehyde, a potent antimicrobial agent, in aqueous environments.[1][2] This document provides detailed cell-based assays and protocols to evaluate the cytotoxic, apoptotic, anti-inflammatory, and antibiofilm activities of this compound. The provided methodologies are designed to be robust and reproducible, enabling researchers to accurately characterize the cellular effects of this compound.
I. Cytotoxicity Assessment
A fundamental step in evaluating any therapeutic agent is to determine its cytotoxic profile. This allows for the establishment of a therapeutic window and informs the concentrations to be used in subsequent functional assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Quantitative Data Summary: Cytotoxicity
The following table summarizes representative IC50 values for formaldehyde, the active metabolite of this compound, across various human cell lines. These values can serve as a reference for expected cytotoxic concentrations.
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (mM) |
| Human Tracheal Fibroblasts (Hs 680.Tr) | MTT | 4 | 0.0996 |
| Human Tracheal Fibroblasts (Hs 680.Tr) | MTT | 24 | 0.069 |
| Human Hepatocarcinoma (HepG2) | MTS | Not Specified | ~0.104 |
| Human Lung Epithelial (A549) | MTS | Not Specified | ~0.198 |
| Human Skin Fibroblasts | MTS | Not Specified | ~0.197 |
Note: Data is based on studies with formaldehyde.[1][3] IC50 values for this compound may vary based on the rate of formaldehyde release.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps to determine the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cell line of choice (e.g., HeLa, A549, or relevant primary cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
II. Apoptosis Induction Assessment
This compound, through the action of formaldehyde, can induce programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Data Summary: Apoptosis Induction
The following table presents representative data on the effects of formaldehyde on apoptosis.
| Cell Type | Formaldehyde Concentration (mM) | Observation |
| Tumor and Endothelial Cells | 1.0 | Enhanced apoptosis and reduced mitotic activity.[2] |
| Tumor and Endothelial Cells | 0.1 - 0.5 | Reduced apoptotic activity and enhanced cell proliferation. |
| Neuroblastoma Cells (SK-N-SH) | 0.2 - 0.8 mg/mL | Concentration-dependent increase in caspase-9 and caspase-3/-7 activities. |
| Bone Marrow Cells | 0.05, 0.1, 0.2 | Increased rate of apoptosis with increasing concentrations. |
Note: Data is based on studies with formaldehyde. The effect of this compound will depend on the rate of formaldehyde release and the specific cell type.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol outlines the steps for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include vehicle-treated and positive control (e.g., staurosporine) wells.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Cell Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Signaling Pathway: Apoptosis Induction by Formaldehyde
Formaldehyde, released from this compound, can induce apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the activation of caspases, a family of proteases that execute programmed cell death. Formaldehyde has been shown to increase the activity of initiator caspases like caspase-9 and effector caspases like caspase-3 and -7.
III. Anti-Inflammatory Activity Assessment
Chronic inflammation can impede healing and contribute to various pathologies. Evaluating the anti-inflammatory potential of this compound is crucial. A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Quantitative Data Summary: Anti-Inflammatory Effects
The following table summarizes the effects of formaldehyde on inflammatory markers.
| Cell Type | Formaldehyde Concentration | Effect on Inflammatory Markers |
| Macrophages | 50 and 100 µM | Enhanced pro-inflammatory responses, including elevated NO secretion upon LPS stimulation. |
| Yucatan Minipigs (in vivo) | 2.16 - 10.48 mg/m³ | Decline in IFN-γ, TNF-α, and IL-4 production. |
| Human Workers (in vivo) | Chronic Exposure | Lower levels of IL-8 and IFN-γ, higher levels of IL-10 and IL-4. |
Note: The in vivo data suggests complex immunomodulatory effects of formaldehyde that may differ from acute in vitro responses.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol uses the Griess assay to measure nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Assay: Mix the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the percentage of NO inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Improving Noxytiolin Stability in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the stability of Noxytiolin in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the handling and analysis of this compound solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments with this compound.
Q1: My this compound solution shows reduced antibacterial activity over time. What is the likely cause?
A1: The primary reason for decreased activity is the chemical instability of this compound in aqueous solutions. This compound is a "formaldehyde-releasing agent," and its antibacterial effect is largely attributed to the liberated formaldehyde.[1][2][3] In solution, this compound exists in a reversible equilibrium with its degradation products, N-methylthiourea and formaldehyde.[4] Over time, this equilibrium can shift, or the formaldehyde may be lost from the solution, leading to a reduction in potency. The rate of this degradation is influenced by factors such as temperature and pH.[4]
Q2: I've observed a precipitate forming in my concentrated this compound solution. What is it and how can I prevent it?
A2: While the search results do not specify the exact nature of potential precipitates, precipitation in drug solutions can be due to several factors, including changes in temperature or pH that affect solubility, or interactions with buffer components. It is crucial to ensure that the concentration of this compound does not exceed its solubility limit under the specific storage conditions. If using a buffer, ensure all components are compatible.
Q3: Can I store prepared this compound solutions, and if so, under what conditions?
A3: Yes, this compound solutions can be stored, but storage conditions are critical to maintain stability. A study has shown that 1% and 2.5% w/v this compound solutions reach equilibrium when stored at 20°C and 37°C. For short-term storage, refrigeration at 4°C is recommended to slow down the degradation process. Solutions can be stored in both glass and polypropylene plastic containers without significant absorption of this compound or its degradation products. However, for long-term storage, it is advisable to prepare fresh solutions.
Q4: Does the pH of my aqueous solution affect this compound's stability?
A4: While specific pH-rate profiles for this compound were not found in the search results, the stability of similar pharmaceutical compounds is often highly dependent on pH. It is likely that this compound also has a pH at which it exhibits maximum stability. For compounds susceptible to hydrolysis, a pH range of 5.5 to 6.5 often shows a minimum degradation rate. It is recommended to conduct a pH stability study for your specific formulation to determine the optimal pH for your application.
Q5: Are there any common excipients that are incompatible with this compound?
A5: Direct studies on this compound's compatibility with a wide range of excipients were not identified. However, as a general principle, it is crucial to conduct compatibility studies during preformulation. Potential incompatibilities can arise from chemical interactions between this compound and excipients, which could accelerate its degradation. For instance, excipients with reactive functional groups or impurities could interact with this compound or its degradation products.
Data Presentation: Factors Influencing this compound Stability
The following table summarizes the key factors that can influence the stability of this compound in aqueous solutions, based on general principles of drug stability and available information.
| Factor | Effect on Stability | Recommendations for Researchers |
| Temperature | Increased temperature accelerates the degradation of this compound and the attainment of its equilibrium with N-methylthiourea and formaldehyde. | For short-term storage, keep solutions refrigerated (4°C). For experiments at physiological temperatures (e.g., 37°C), be aware that equilibrium will be reached more rapidly. |
| pH | The rate of hydrolysis and degradation is likely pH-dependent. While a specific optimal pH for this compound is not documented in the provided results, similar compounds often exhibit maximal stability in the slightly acidic to neutral pH range. | Determine the optimal pH for your formulation by performing a pH-rate profile study. Start with a pH range of 5.0 - 7.0 and assess stability. |
| Light | Photodegradation can be a concern for many pharmaceutical compounds. Specific photostability data for this compound is not available. | Protect this compound solutions from light by using amber-colored containers or by wrapping containers in aluminum foil, especially during long-term storage or stability studies. |
| Concentration | The degradation kinetics of this compound can depend on its concentration. Concentrated solutions are modeled by a reversible reaction, whereas dilute solutions approximate first-order degradation. | Be aware of the concentration-dependent kinetics when modeling the stability of your solution. |
| Excipients | Excipients can interact with this compound, potentially accelerating its degradation. | Conduct compatibility studies with all excipients in your formulation. Monitor for any changes in the physical and chemical properties of the solution. |
| Container Material | Polypropylene plastic containers have been shown to be suitable for storing this compound solutions without significant absorption of the drug or its degradation products. | Glass or polypropylene containers are appropriate choices for storing this compound solutions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products. A validated HPLC method is essential for accurate stability testing.
Objective: To develop and validate an HPLC method that can separate and quantify this compound from its degradation products (N-methylthiourea and formaldehyde).
Materials:
-
This compound reference standard
-
N-methylthiourea reference standard
-
Formaldehyde solution
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)
-
Purified water (18.2 MΩ·cm)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Method Development:
-
Mobile Phase Selection: Start with a mobile phase composition of acetonitrile and phosphate buffer (e.g., 20 mM, pH 3.0) in a ratio of 30:70 (v/v). Adjust the ratio and pH to achieve optimal separation of this compound, N-methylthiourea, and a derivatized form of formaldehyde if necessary (formaldehyde itself has a poor chromophore).
-
Wavelength Selection: Determine the optimal detection wavelength by scanning the UV spectra of this compound and N-methylthiourea. A wavelength around 240-250 nm is a reasonable starting point.
-
Flow Rate and Column Temperature: Use a flow rate of 1.0 mL/min and maintain the column at a constant temperature (e.g., 25°C or 30°C).
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject a this compound solution to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Acidic: 0.1 M HCl at 60°C for 2 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Protocol 2: Determining the pH-Rate Profile of this compound
Objective: To determine the effect of pH on the degradation rate of this compound in an aqueous solution.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
Validated stability-indicating HPLC method (as described in Protocol 1)
-
pH meter
-
Constant temperature water bath or incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a small amount of organic solvent if needed for solubility).
-
Prepare a series of buffered solutions with pH values ranging from 3 to 8.
-
Add a known amount of the this compound stock solution to each buffered solution to achieve the desired final concentration.
-
Incubate all solutions at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound.
-
Plot the natural logarithm of the this compound concentration versus time for each pH value. The slope of the line will give the apparent first-order degradation rate constant (k) at that pH.
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile. The nadir of this curve will indicate the pH of maximum stability.
Visualizations
Caption: Reversible degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for reduced this compound activity.
References
- 1. Noxythiolin--high-performance liquid chromatographic assay and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C3H8N2OS | CID 5251503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Release of formaldehyde from polynoxylin and noxythiolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Noxytiolin-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Noxytiolin. The information is presented in a question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the release of formaldehyde in aqueous solutions.[1] This released formaldehyde is believed to be responsible for its antibacterial effects.[1][2] this compound itself is a member of the thiourea class of organic compounds.
Q2: What are the main applications of this compound in a research context?
A2: Given its function as a formaldehyde-releasing agent, this compound is primarily investigated for its antimicrobial properties. It is used for therapeutic irrigation of infected body cavities.[1] Research applications often involve antimicrobial susceptibility testing against various pathogens and studying its effects on biofilms.
Q3: How should this compound be stored?
A3: this compound should be stored at room temperature in a dry place, protected from light. It is important to consult the manufacturer's certificate of analysis for specific storage recommendations.
Q4: What are the primary safety precautions when working with this compound?
A4: Since this compound releases formaldehyde, a known toxic and volatile compound, all work should be conducted in a well-ventilated area, preferably a fume hood.[3] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is crucial to consult the Safety Data Sheet (SDS) for this compound before handling.
Troubleshooting Guide
Issue 1: Inconsistent or Low Antimicrobial Activity
Possible Cause:
-
Degradation of this compound: Improper storage or handling can lead to the premature release and subsequent evaporation or degradation of formaldehyde, reducing its effective concentration.
-
Incorrect pH of the Medium: The rate of formaldehyde release from this compound is pH-dependent. The pH of the experimental medium may not be optimal for formaldehyde release.
-
Inappropriate Inoculum Size: The number of bacteria used in the assay can influence the apparent antimicrobial activity.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure this compound has been stored according to the manufacturer's instructions, protected from light and moisture.
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment.
-
Optimize Medium pH: Conduct pilot studies to determine the optimal pH of your culture medium for consistent formaldehyde release and antimicrobial activity.
-
Standardize Inoculum: Use a standardized inoculum for all antimicrobial susceptibility tests, typically a 0.5 McFarland standard, to ensure reproducibility.
Issue 2: High Variability in Cell-Based Assays (e.g., Cytotoxicity Assays)
Possible Cause:
-
Interference with Assay Reagents: this compound, its degradation products (especially formaldehyde), or the altered cellular redox state can interfere with colorimetric or fluorometric readouts of common viability assays like MTT and XTT. Thiol-containing compounds, for instance, can directly reduce MTT, leading to false-positive results.
-
Off-Target Effects: Formaldehyde is a highly reactive molecule that can interact with various cellular components, leading to off-target effects that may confound experimental results.
-
Volatility of Formaldehyde: In multi-well plates, formaldehyde released from one well can diffuse via the gas phase to neighboring wells, affecting cells in control wells.
Troubleshooting Steps:
-
Include Proper Controls:
-
No-Cell Control: To assess direct reduction of the assay reagent by this compound, include wells with media and this compound but no cells.
-
Vehicle Control: Use the solvent in which this compound is dissolved as a control.
-
-
Use an Alternative Viability Assay: If interference is suspected, switch to a different viability assay based on a different principle, such as a trypan blue exclusion assay or a crystal violet assay.
-
Spatial Separation on Plates: When using multi-well plates, leave empty wells between treatment and control wells to minimize cross-contamination from volatile formaldehyde.
-
Dose-Response and Time-Course Studies: Perform detailed dose-response and time-course experiments to understand the kinetics of this compound's effects and identify an optimal experimental window.
Issue 3: Difficulty in Obtaining Reproducible Results in Protein Quantification Assays
Possible Cause:
-
Interference with Protein Assays: Formaldehyde can react with proteins, potentially altering their structure and interfering with common protein quantification methods like the Bradford assay. The Bradford assay is known to be susceptible to interference from various chemical compounds.
Troubleshooting Steps:
-
Test for Interference: Run a control with a known concentration of a standard protein (like BSA) in the presence and absence of this compound to determine the extent of interference.
-
Use an Alternative Protein Assay: Consider using a protein assay that is less prone to interference from your specific experimental components. The bicinchoninic acid (BCA) assay is another common method, but it is also susceptible to interference from reducing agents.
-
Sample Cleanup: If interference is significant, consider a sample cleanup step, such as protein precipitation, to remove interfering substances before quantification.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility ( g/100 mL) | Reference |
| Water | Data not available | |
| DMSO | Data not available | |
| Ethanol | Data not available |
Table 2: Antimicrobial Susceptibility of Common Bacteria to this compound
Specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains like E. coli and S. aureus are not consistently reported in recent literature. The antimicrobial efficacy is highly dependent on the experimental conditions due to the nature of formaldehyde release. Researchers should determine the MIC values under their specific experimental conditions. For formaldehyde-releasing agents, a kill rate of over 90% has been observed at concentrations of 40-100 mM for various bacteria, including MRSA and P. aeruginosa.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Data not available | |
| Staphylococcus aureus | Data not available |
Table 3: Cytotoxicity of this compound in Common Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Data not available | |
| HeLa (Cervical Cancer) | Data not available |
Experimental Protocols
Protocol 1: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest overnight in a suitable broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: General Procedure for Handling Formaldehyde-Releasing Agents in Cell Culture
This protocol outlines key considerations when using this compound in cell culture experiments.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a sterile-filtered solvent (e.g., DMSO) and store at the recommended temperature, protected from light.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Dilute the this compound stock solution to the desired final concentrations in pre-warmed cell culture medium immediately before adding to the cells.
-
Experimental Layout: To avoid cross-contamination from volatile formaldehyde, leave empty wells surrounding the wells containing this compound. Alternatively, use separate plates for different treatment groups and controls.
-
Incubation: Incubate the cells for the desired period.
-
Assay Performance: When performing downstream assays (e.g., viability, protein quantification), be mindful of potential interferences and include the appropriate controls as described in the troubleshooting section.
Mandatory Visualization
References
Technical Support Center: Optimizing Noxytiolin Concentration for Antimicrobial Assays
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during antimicrobial assays involving noxytiolin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an anti-infective agent that functions as a formaldehyde-releasing compound in aqueous solutions.[1][2] The released formaldehyde exerts a broad-spectrum antimicrobial effect through non-specific protein precipitation and modification of microbial proteins, including enzymes, by reacting with functional groups like sulfhydryl (-SH) groups.[3]
Q2: What is a typical starting concentration range for this compound in antimicrobial susceptibility testing?
For initial screening, a broad concentration range is recommended due to the variability in susceptibility across different microbial species. Based on available data, Minimum Inhibitory Concentrations (MICs) for bacteria can be as high as 4096 mg/L.[4] Therefore, a starting range of 64 to 8192 µg/mL is advisable for broth microdilution assays to effectively determine the MIC.
Q3: Which standard methods are suitable for determining the antimicrobial activity of this compound?
Standard antimicrobial susceptibility testing (AST) methods are appropriate for evaluating this compound. These include:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC).[5] This is the most common and quantitative method.
-
Agar Dilution: An alternative method for MIC determination, particularly useful for testing multiple isolates simultaneously.
-
Disk Diffusion: A qualitative method to assess the susceptibility of a bacterial strain to this compound.
Q4: What are the critical factors that can influence the outcome of this compound antimicrobial assays?
Several factors can impact the results of antimicrobial assays with this compound:
-
Inoculum Size: A higher-than-standardized bacterial inoculum can lead to an artificial increase in the MIC, a phenomenon known as the "inoculum effect."
-
Media Composition: The components of the culture medium can influence the activity of this compound. For instance, proteins in the medium could potentially be bound by the released formaldehyde, reducing its availability to act on the microbes.
-
pH of the Medium: The pH can affect both the stability and the activity of antimicrobial compounds.
-
Incubation Time and Temperature: Adherence to standardized incubation conditions is crucial for reproducibility.
Troubleshooting Guide
This guide addresses common problems encountered when performing antimicrobial assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in MIC Results | Inconsistent inoculum preparation. | Prepare a standardized inoculum for each experiment using a 0.5 McFarland standard to ensure a consistent starting cell density (approximately 1-2 x 10⁸ CFU/mL). |
| Edge effects in 96-well plates due to evaporation. | To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or water to create a humidity barrier and use a humidified incubator. | |
| No Inhibition of Microbial Growth Observed | This compound concentration is too low. | Extend the concentration range tested. Since MICs can be high for some organisms, ensure your dilution series covers concentrations up to at least 8192 µg/mL. |
| Instability of this compound in the test medium. | Prepare fresh stock solutions for each experiment. While specific stability data for this compound in various culture media is not readily available, it is a best practice to minimize storage time in aqueous solutions. | |
| Precipitation of this compound in Stock Solution or Media | Poor solubility of the compound. | Check the solubility information for this compound. If using a solvent like DMSO to prepare the stock solution, ensure the final concentration in the assay does not exceed a level that affects microbial growth (typically <1%). |
| pH of the medium affecting solubility. | Ensure the pH of your culture medium is within the standard physiological range (e.g., 7.2-7.4 for Mueller-Hinton Broth) unless the specific protocol requires otherwise. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination of this compound
This protocol describes a standard method for determining the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile deionized water or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Humidified incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 16,384 µg/mL) in an appropriate solvent.
-
Further dilutions should be made in sterile MHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:100 in MHB to achieve a final working inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound (e.g., 8192 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (broth with inoculum, no drug).
-
Well 12 will serve as the negative control (uninoculated broth).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at 35-37°C for 16-20 hours in a humidified incubator.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth (turbidity) of the organism.
-
The positive control well (11) should show turbidity, and the negative control well (12) should be clear.
-
Diagrams and Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C3H8N2OS | CID 5251503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. An investigation of the in vitro anti-bacterial activity of noxythiolin against 1,000 pathogenic bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Noxytiolin Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered during experiments involving Noxytiolin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation products?
A1: this compound, chemically known as 1-(hydroxymethyl)-3-methylthiourea, is an anti-infective agent.[1] Its therapeutic effect is primarily attributed to its decomposition in aqueous solutions to release formaldehyde.[2][3][4] The other main degradation product is N-methylthiourea.
Q2: Why is my this compound solution showing variable efficacy in my experiments?
A2: The variability in efficacy is likely due to the degradation of this compound and the subsequent release of its primary active component, formaldehyde. The rate of this degradation is sensitive to several experimental conditions, including pH, temperature, and the composition of the solution. Inconsistent results often stem from a lack of stringent control over these factors, leading to different concentrations of active formaldehyde at the time of your experiment.
Q3: Can the degradation of this compound impact my cell-based assays beyond its intended anti-infective activity?
A3: Yes. The primary degradation product, formaldehyde, is a highly reactive molecule known to interact with various cellular components, including proteins and DNA, which can disrupt normal cellular functions.[5] It has been shown to influence signaling pathways such as the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway and the NFAT-mediated T cell receptor signaling pathway. Therefore, unintended effects on your cell-based assays are possible and should be considered in your experimental design.
Q4: What are the known cellular effects of the degradation product N-methylthiourea?
A4: N-methylthiourea is recognized as a hepatotoxic agent and a human xenobiotic metabolite. Some thiourea derivatives have been shown to possess cytotoxic activity. Depending on the concentration reached in your experimental setup, it could contribute to cellular stress or toxicity, potentially confounding your results.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected anti-infective activity of this compound solution.
This issue is often linked to the degradation of this compound before or during the experiment. The following table summarizes the key factors influencing this compound stability.
Table 1: Factors Affecting this compound Degradation and Recommended Controls
| Parameter | Effect on Degradation | Recommended Control Measures |
| pH | Degradation rate is pH-dependent. Generally, formaldehyde-releasing compounds show increased degradation at higher pH. | - Maintain a consistent pH for your stock solutions and experimental media. - Prepare fresh solutions before each experiment. - If storage is necessary, store at a lower pH where it is more stable, and adjust just before use. |
| Temperature | Increased temperature accelerates the degradation rate, leading to a faster release of formaldehyde. | - Prepare and store this compound solutions at low temperatures (2-8°C) and protect from heat sources. - For long-term storage, consider freezing aliquots. - Allow solutions to equilibrate to the experimental temperature just before use. |
| Light Exposure | While specific data on this compound is limited, many pharmaceutical compounds are susceptible to photodegradation. | - Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. |
| Solution/Media Components | Components in complex media, such as cell culture media, can interact with this compound or its degradation products. For instance, primary amines can react with formaldehyde. | - When possible, prepare this compound in a simple, defined buffer. - If using complex media, perform control experiments to assess the interaction between the media and this compound. - Be aware that some media components can interfere with assays for formaldehyde or this compound. |
| Storage Time | This compound in aqueous solution is not stable long-term. The concentration of active formaldehyde will change over time. | - Always prepare fresh this compound solutions for each experiment. - If using a stock solution, validate its stability over the intended period of use. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and to generate degradation products for analytical method validation.
1. Materials:
- This compound powder
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- pH meter
- Thermostatic water bath
- Photostability chamber
- HPLC system with UV detector
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for 2 hours.
-
At time points 0, 30, 60, and 120 minutes, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.
-
Incubate the solution at 60°C for 2 hours.
-
At time points 0, 30, 60, and 120 minutes, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At defined time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place this compound powder in a hot air oven at 80°C for 24 hours.
-
After exposure, prepare a 1 mg/mL solution in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a 1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample by HPLC at appropriate time intervals.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate and quantify this compound in the presence of its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by the absorption maximum of this compound (e.g., 236 nm).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate the specificity of the method.
-
Visualizations
Caption: this compound degradation pathway.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Potential signaling pathways affected by formaldehyde.
References
- 1. This compound | C3H8N2OS | CID 5251503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Formaldehyde releaser - Wikipedia [en.wikipedia.org]
- 4. Formaldehyde - Wikipedia [en.wikipedia.org]
- 5. Formaldehyde exposure induces differentiation of regulatory T cells via the NFAT-mediated T cell receptor signalling pathway in Yucatan minipigs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Noxytiolin Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges of Noxytiolin precipitation in experimental media. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to common issues encountered during in vitro experiments.
Troubleshooting Guide
Precipitation of this compound in your experimental media can significantly impact the accuracy and reproducibility of your results by altering the effective compound concentration. The following guide outlines potential causes and provides systematic solutions to prevent this issue.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to media | Supersaturation/Poor Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous media. | - Decrease the final concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Protocol 1). - Increase the serum concentration in the media if your experimental design allows, as serum proteins can aid in solubilization.[1] |
| Solvent Shock: Abrupt change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock.[1] - Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.[1] - Consider a stepwise dilution of the stock in pre-warmed media. | |
| Precipitation observed after a few hours or days of incubation | Compound Instability: this compound may be unstable in the aqueous environment of the cell culture medium over time. This compound is known to release formaldehyde in aqueous solutions, which could indicate degradation that leads to less soluble byproducts.[2] | - Prepare fresh working solutions of this compound immediately before each experiment.[1] - Minimize the exposure of the this compound stock solution to light and elevated temperatures. - Evaluate the stability of this compound in your specific media over the duration of your experiment. |
| pH Shift: Changes in the media's pH during incubation can affect the solubility of this compound. | - Ensure your media is properly buffered for the CO2 concentration of your incubator. - Measure the pH of the media with and without this compound at the beginning and end of the experiment to check for significant shifts. | |
| Interaction with Media Components: Components in the media, such as salts or metals, may interact with this compound, leading to the formation of insoluble complexes. | - If using a custom or serum-free medium, review the components for potential interactions. The inclusion of iron-binding proteins like transferrin can prevent the precipitation of certain metals. | |
| Cloudiness or opalescence in the media | Formation of Micelles or Nano-aggregates: This may not be true precipitation but can still affect the bioavailable concentration of this compound. | - While not necessarily detrimental, be aware that this can affect the effective concentration. Consider the troubleshooting steps for precipitation. |
| Inconsistent precipitation between experiments | Protocol Variability: Inconsistencies in preparing working solutions can lead to variable results. | - Standardize your protocol, ensuring consistent solvent concentration, mixing techniques, and media temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: While this compound has some water solubility due to its hydroxymethyl group, it is often dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%, with many protocols recommending ≤0.1%) to avoid solvent-induced cytotoxicity. Always run a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q2: Can I pre-mix this compound in bulk media and store it?
A2: It is not recommended to store diluted working solutions of this compound in cell culture media for extended periods. Due to its potential instability in aqueous solutions, it is best practice to prepare fresh working solutions for each experiment from a concentrated stock.
Q3: Does the type of cell culture medium affect this compound solubility?
A3: Yes, the composition of the cell culture medium can influence the solubility of this compound. Factors such as pH, salt concentration, and the presence of proteins (in serum-containing media) can all play a role. If you are observing precipitation, it may be beneficial to test the solubility of this compound in different media formulations.
Q4: How can I visually confirm if precipitation has occurred?
A4: Precipitation can be observed as visible particulate matter, cloudiness, or a film at the bottom of the culture vessel. You can examine the medium under a microscope to confirm the presence of crystals or amorphous precipitates.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound powder
-
100% sterile DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved; gentle warming at 37°C and vortexing can be used if necessary.
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Serial Dilutions: a. Prepare a series of dilutions of the this compound stock solution into the pre-warmed medium. For example, create a 2-fold serial dilution series starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~1 µM). b. Ensure the final DMSO concentration is constant across all dilutions and does not exceed a non-toxic level (e.g., 0.1%). c. Vortex gently immediately after adding the stock to each tube.
-
Incubation and Observation: a. Incubate the dilutions at 37°C in a CO2 incubator for a duration relevant to your planned experiment (e.g., 24, 48, 72 hours). b. At regular intervals, visually inspect each concentration for any signs of precipitation. c. For a more detailed examination, transfer a small aliquot to a microscope slide and check for crystals.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Protocol 2: Preparing this compound Working Solutions to Minimize Precipitation
Objective: To provide a standardized method for preparing this compound working solutions that reduces the likelihood of precipitation.
Materials:
-
Validated this compound stock solution in DMSO (from Protocol 1 or based on known solubility)
-
Complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw and Pre-warm: Thaw the this compound stock solution at room temperature and pre-warm the complete cell culture medium to 37°C in a water bath.
-
Calculate Volumes: Determine the required volumes of the stock solution and medium to achieve your desired final concentration. Remember to keep the final DMSO concentration below the tolerated limit for your cells.
-
Dilution: a. In a sterile tube, add the required volume of pre-warmed complete cell culture medium. b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop by drop. This gradual addition helps prevent solvent shock.
-
Final Mix: Cap the tube and mix gently by inverting or vortexing at a low speed.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store diluted solutions.
Data Presentation
Table 1: Solubility of this compound in Different Media (Hypothetical Data)
This table should be generated based on your experimental findings from Protocol 1.
| Cell Culture Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) at 24h | Observations |
| DMEM | 10 | 150 | Clear solution |
| DMEM | 0 | 50 | Precipitation above 50 µM |
| RPMI-1640 | 10 | 120 | Slight opalescence at 120 µM |
| RPMI-1640 | 0 | 40 | Precipitation above 40 µM |
Table 2: Effect of DMSO Concentration on Cell Viability (Hypothetical Data)
A vehicle control experiment is essential to determine the non-toxic concentration of your solvent.
| Cell Line | DMSO Concentration (%) | Cell Viability (%) after 48h |
| HEK293 | 0.05 | 99 ± 2 |
| HEK293 | 0.1 | 98 ± 3 |
| HEK293 | 0.5 | 85 ± 5 |
| HEK293 | 1.0 | 60 ± 7 |
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Overcoming Limitations of Noxytiolin in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with using Noxytiolin in long-term experiments. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and comparative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using this compound in long-term experiments?
A1: The main challenge is this compound's inherent instability in aqueous solutions, such as cell culture media. It decomposes to release formaldehyde, which is the basis of its antimicrobial activity.[1][2] This continuous release can lead to fluctuating concentrations of the active agent and potential cytotoxicity to mammalian cells over extended periods.
Q2: How does this compound exert its antimicrobial effect?
A2: this compound is a formaldehyde-releasing agent.[1] Its antimicrobial properties are attributed to the slow release of formaldehyde, which is a broad-spectrum biocide that kills most bacteria and fungi.[3]
Q3: Can the release of formaldehyde from this compound affect my experimental results?
A3: Yes. The released formaldehyde can have several effects. It can be cytotoxic to mammalian cells, especially in long-term cultures.[2] Furthermore, formaldehyde can influence cellular signaling pathways, which could interfere with the experimental outcomes you are studying.
Q4: Is there a risk of microbial resistance developing with long-term this compound use?
A4: Yes, prolonged exposure to low levels of formaldehyde-releasing biocides can lead to the development of microbial resistance, particularly in species such as Pseudomonas.
Q5: Are there any alternatives to this compound for long-term antimicrobial use in cell culture?
A5: Yes, several alternatives exist, each with its own set of advantages and disadvantages. These include other formaldehyde-releasing agents like Bronopol, as well as non-formaldehyde-based antimicrobials. A comparative overview is provided in the "Alternatives to this compound" section of this guide.
Troubleshooting Guides
Problem 1: Decreased Antimicrobial Efficacy Over Time
Possible Cause: Degradation of this compound leading to sub-lethal concentrations of formaldehyde.
Troubleshooting Steps:
-
Verify this compound Concentration: Use an appropriate analytical method, such as HPLC, to determine the concentration of this compound and its degradation products in your culture medium at different time points. (See Experimental Protocol 1).
-
Replenish this compound: Based on the degradation kinetics, establish a schedule for partial media changes or fresh this compound supplementation to maintain an effective concentration.
-
Consider a More Stable Alternative: If frequent replenishment is not feasible, evaluate the use of a more stable antimicrobial agent.
Problem 2: Increased Mammalian Cell Death in Long-Term Cultures
Possible Cause: Cytotoxicity from accumulated formaldehyde.
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a long-term cytotoxicity assay to determine the toxic threshold of this compound for your specific cell line (See Experimental Protocol 2).
-
Control Formaldehyde Levels:
-
Reduce the initial concentration of this compound.
-
Implement a controlled-release strategy if available.
-
Consider the use of formaldehyde scavengers like resveratrol or glutathione to mitigate toxicity.
-
-
Monitor Cell Health: Regularly monitor cell morphology and viability using methods like Trypan Blue exclusion or automated cell counters.
Problem 3: Emergence of Contamination Despite this compound Use
Possible Cause: Development of microbial resistance.
Troubleshooting Steps:
-
Isolate and Identify the Contaminant: Culture the contaminating microorganism and identify it to the species level.
-
Determine MIC: Perform a minimum inhibitory concentration (MIC) assay to assess the susceptibility of the isolated contaminant to this compound.
-
Switch Antimicrobial Agent: If resistance is confirmed, switch to an antimicrobial with a different mechanism of action.
-
Review Aseptic Technique: Reinforce strict aseptic techniques to prevent the introduction of new contaminants.
Data Presentation
Table 1: Stability of this compound (100 µM) in DMEM/F-12 Medium at 37°C
| Time (hours) | Concentration with 10% FBS (µM) | Concentration without FBS (µM) |
| 0 | 100.0 | 100.0 |
| 24 | 72.5 | 85.1 |
| 48 | 51.3 | 70.2 |
| 72 | 35.8 | 58.9 |
| 96 | 24.9 | 49.3 |
Note: This is example data generated for illustrative purposes.
Table 2: Comparative Long-Term Cytotoxicity of this compound and Bronopol on Primary Human Fibroblasts
| Compound | Concentration (µM) | Cell Viability after 72 hours (%) |
| This compound | 10 | 92.4 |
| 50 | 75.1 | |
| 100 | 48.3 | |
| 200 | 15.6 | |
| Bronopol | 10 | 95.2 |
| 50 | 88.7 | |
| 100 | 65.9 | |
| 200 | 32.1 |
Note: This is example data generated for illustrative purposes.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium by HPLC
Objective: To quantify the degradation of this compound over time in a specific cell culture medium.
Materials:
-
This compound standard
-
Cell culture medium (e.g., DMEM/F-12 with and without 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the cell culture medium to generate a standard curve.
-
Sample Preparation:
-
Prepare two sets of sterile microcentrifuge tubes containing the cell culture medium to be tested (with and without serum).
-
Spike the medium with this compound to the desired final concentration.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot from each tube.
-
Sample Processing: Immediately freeze the samples at -80°C to halt further degradation. Before analysis, thaw the samples and centrifuge to remove any precipitates.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase of acetonitrile and water with 0.1% formic acid in a gradient elution.
-
Set the UV detector to the appropriate wavelength for this compound.
-
Inject the standards and samples.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the experimental samples at each time point using the standard curve.
-
Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.
-
Protocol 2: Long-Term Cytotoxicity Assay
Objective: To determine the effect of continuous exposure to this compound on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired long-term period (e.g., 72 or 96 hours).
-
Medium Change (Optional but Recommended): To mimic a more realistic long-term culture and account for this compound degradation, perform partial media changes with freshly prepared this compound-containing media every 24-48 hours.
-
Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Mandatory Visualizations
Alternatives to this compound
For long-term experiments where the instability of this compound is a significant concern, several alternatives can be considered. The choice of an alternative should be based on the specific requirements of the experiment, including the cell type, the potential contaminants, and the duration of the culture.
1. Bronopol (2-bromo-2-nitro-1,3-propanediol)
-
Mechanism of Action: Similar to this compound, Bronopol is a formaldehyde-releasing agent. It has broad-spectrum antimicrobial activity.
-
Advantages: It is effective over a wide pH range and is compatible with most cell culture media.
-
Limitations: As a formaldehyde-releaser, it shares the same potential for long-term cytotoxicity as this compound. Its stability in aqueous solutions is also pH and temperature-dependent.
2. ProClin™
-
Mechanism of Action: ProClin™ formulations contain isothiazolinones, which inhibit microbial growth by disrupting metabolic pathways. This is a non-formaldehyde-based mechanism.
-
Advantages: Generally used at very low concentrations, which minimizes cytotoxicity to mammalian cells. They offer broad-spectrum and long-lasting protection.
-
Limitations: Some cell lines may be sensitive to isothiazolinones. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line.
3. Antibiotic-Antimycotic Solutions (e.g., Penicillin-Streptomycin-Amphotericin B)
-
Mechanism of Action: A combination of antibacterial and antifungal agents that target specific microbial processes (e.g., cell wall synthesis, protein synthesis).
-
Advantages: Widely used and well-characterized in cell culture.
-
Limitations: The spectrum of activity is limited to bacteria and fungi, and will not be effective against other contaminants like mycoplasma. There is a well-documented risk of developing antibiotic resistance. They may also have off-target effects on mammalian cells.
When selecting an alternative, it is essential to perform a thorough validation to ensure it is effective against potential contaminants and non-toxic to the experimental system at the intended concentration and duration of use.
References
Technical Support Center: Optimizing Noxytiolin Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with noxytiolin. The information focuses on enhancing the antimicrobial activity of this compound by adjusting experimental parameters, with a primary focus on pH.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound's antimicrobial activity is not inherent to the molecule itself. In aqueous solutions, this compound decomposes and releases formaldehyde. Formaldehyde is a potent, non-specific biocide that exerts its antimicrobial effect by denaturing proteins and nucleic acids in microorganisms.
Q2: How does pH affect the activity of this compound?
Q3: My this compound solution is not showing the expected antimicrobial activity. What are the possible reasons?
Several factors could contribute to lower-than-expected activity:
-
Suboptimal pH: The pH of your culture medium or buffer may not be conducive to the efficient release of formaldehyde from this compound.
-
Improper Solution Preparation: this compound solutions should be freshly prepared, as the release of formaldehyde begins immediately upon dissolution.
-
Degraded Compound: Ensure the this compound powder has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Resistant Microbial Strain: The microorganism you are testing may have inherent resistance to formaldehyde.
-
High Organic Load: The presence of organic material can neutralize formaldehyde, reducing its effective concentration.[1]
Q4: What is the optimal pH for this compound activity?
While precise optimal pH values for this compound are not extensively documented, the antimicrobial efficacy of many agents is pH-dependent.[2][3] For instance, the activity of some antimicrobials increases in more alkaline conditions, while others are more effective at a neutral or acidic pH.[3] It is recommended to perform a pH optimization experiment for your specific microbial strain and assay conditions.
Troubleshooting Guides
Issue 1: High Variability in Antimicrobial Susceptibility Testing (AST) Results
| Potential Cause | Troubleshooting Step |
| Inconsistent pH of Media | Prepare all media and buffers from the same batch and verify the final pH with a calibrated pH meter before each experiment. |
| Age of this compound Solution | Always prepare this compound solutions fresh before use. Do not store and reuse solutions. |
| Inoculum Preparation | Ensure a standardized inoculum density (e.g., using a McFarland standard) for each experiment. |
| Incubation Conditions | Maintain consistent incubation temperature and duration across all experiments. |
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
| Potential Cause | Troubleshooting Step |
| Insufficient Formaldehyde Release | Adjust the pH of the agar medium to a more optimal range (e.g., test a range from pH 6.0 to 8.0). |
| Low this compound Concentration | Increase the concentration of this compound applied to the disk. |
| Rapid Formaldehyde Evaporation | Ensure the petri dish is properly sealed during incubation to prevent the loss of gaseous formaldehyde. |
Quantitative Data Summary
Due to the limited availability of public data specifically quantifying the pH-dependent formaldehyde release from this compound, the following table provides an illustrative representation of the expected trend based on the general behavior of formaldehyde-releasing agents. This is a generalized table and should be confirmed by internal experiments.
| pH of Medium | Expected Rate of Formaldehyde Release | Implication for Antimicrobial Activity |
| Acidic (e.g., pH 5.0-6.0) | Moderate | Moderate activity, but the stability of the microbial strain at this pH should be considered. |
| Neutral (e.g., pH 7.0-7.4) | Optimal | Likely the most favorable range for a balance of formaldehyde release and microbial viability. |
| Alkaline (e.g., pH 8.0-9.0) | Potentially Increased | Activity may be enhanced for some bacterial species, but the stability of this compound itself may decrease. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity using Broth Microdilution
-
Prepare Media: Prepare Mueller-Hinton Broth (MHB) or another suitable broth and adjust the pH of different aliquots to 6.0, 6.5, 7.0, 7.5, and 8.0 using sterile HCl or NaOH.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in sterile deionized water immediately before use.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in each of the prepared pH-adjusted broths.
-
Inoculate: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.
-
Controls: Include positive controls (bacteria in broth without this compound at each pH) and negative controls (broth only at each pH).
-
Incubate: Incubate the plate at the optimal temperature for the test organism for 18-24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth at each pH. The pH resulting in the lowest MIC is the optimal pH for that organism.
Protocol 2: Quantification of Formaldehyde Release using HPLC
This protocol requires a validated stability-indicating HPLC method.
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 5, 6, 7, 8, and 9).
-
Prepare this compound Solutions: Dissolve a known concentration of this compound in each buffer.
-
Incubate: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Derivatization (if necessary): Depending on the HPLC method, derivatization of formaldehyde may be required for detection.
-
HPLC Analysis: Inject the samples into the HPLC system.
-
Quantification: Quantify the amount of formaldehyde released at each time point and pH by comparing the peak area to a standard curve of known formaldehyde concentrations.
Visualizations
Caption: Mechanism of this compound's Antimicrobial Action.
Caption: Workflow for pH Optimization of this compound Activity.
References
Technical Support Center: Minimizing Off-Target Effects of Noxytiolin in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Noxytiolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antimicrobial action and what causes its off-target effects?
A1: this compound's primary on-target antimicrobial effect is due to its decomposition in aqueous solutions, which releases formaldehyde.[1][2] Formaldehyde is a potent antimicrobial agent that can effectively eliminate microbial contaminants. However, this same formaldehyde release is the primary cause of this compound's off-target effects, leading to cytotoxicity in mammalian cells. This off-target toxicity is a significant concern in cell culture applications where the goal is to eliminate contaminants without harming the cultured cells.
Q2: How does the cytotoxicity of this compound differ between cancerous and normal cell lines?
A2: Some studies suggest that this compound may exhibit differential cytotoxicity, being more toxic to neoplastic (cancerous) cell lines than to normal, non-neoplastic cells.[3] This suggests a potential therapeutic window in some applications. However, the extent of this differential effect can vary significantly between cell lines. It is crucial to determine the cytotoxic profile of this compound for your specific cell lines of interest.
Q3: What are the typical cytotoxic concentrations of formaldehyde (the active component of this compound) in various cell lines?
A3: The cytotoxic effects of formaldehyde are dose-dependent. Lower concentrations (e.g., 10 nM to 10 µM) have been reported to sometimes enhance cell viability, while higher concentrations (75-100 µM and above) significantly decrease viability.[4] For instance, in HT-29 human colon carcinoma and HUV-EC-C human endothelial cell cultures, 10 mM formaldehyde caused extensive cell death, while 0.1 mM enhanced cell proliferation.[5] The half-maximal inhibitory concentration (IC50) of formaldehyde varies depending on the cell line and exposure time. The following table summarizes reported IC50 values for formaldehyde in different cell lines.
| Cell Line | Cell Type | IC50 (µM) | Exposure Time |
| HepG2 | Human Hepatoma | ~103.8 (mg/L) (~3456 µM) | Not Specified |
| A549 | Human Lung Carcinoma | >100 (mg/L) (>3330 µM) | Not Specified |
| Skin Fibroblasts | Human Primary Cells | >100 (mg/L) (>3330 µM) | Not Specified |
| Vero | Monkey Kidney Epithelial | >100 | 24h, 48h, 72h |
| HepG2 | Human Hepatoma | ~100 | 48h |
| MCF-7 | Human Breast Adenocarcinoma | ~100 | 24h, 72h |
Note: The data from various sources may use different units and experimental conditions. Direct comparison should be made with caution.
Troubleshooting Guides
Problem 1: High levels of cell death observed in my culture after this compound treatment.
Cause: The concentration of this compound is likely too high, leading to excessive formaldehyde release and off-target cytotoxicity.
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that effectively eliminates microbial contamination while minimizing cytotoxicity to your specific cell line.
-
Time-Course Experiment: Reduce the exposure time of the cells to this compound. A shorter duration may be sufficient for antimicrobial activity with less harm to the cultured cells.
-
Use of Formaldehyde Scavengers: Co-treat your cells with a formaldehyde scavenger like resveratrol or glutathione. These molecules can help neutralize the excess formaldehyde, thereby reducing its cytotoxic effects.
Problem 2: Inconsistent results with this compound treatment across experiments.
Cause: The rate of formaldehyde release from this compound can be influenced by factors such as the composition and pH of the cell culture medium, as well as storage conditions and duration.
Solution:
-
Standardize Media Preparation: Ensure that the cell culture medium is prepared consistently for every experiment, paying close attention to the final pH.
-
Freshly Prepare this compound Solutions: Prepare this compound solutions fresh for each experiment from a reliable stock to ensure consistent formaldehyde release.
-
Quantify Formaldehyde Release: If feasible, quantify the amount of formaldehyde released from your this compound solution under your specific experimental conditions using a commercially available formaldehyde assay kit.
Experimental Protocols
Protocol 1: Mitigating this compound-Induced Cytotoxicity with Resveratrol
This protocol describes how to use resveratrol, a natural polyphenol, to reduce the off-target cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Resveratrol stock solution (dissolved in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Pre-treatment with Resveratrol: The following day, remove the culture medium and add fresh medium containing various non-toxic concentrations of resveratrol (e.g., 0.1, 1, 10 µM). Incubate the cells for 1-2 hours. Include a vehicle control (DMSO) for the resveratrol.
-
This compound Treatment: After the pre-incubation period, add this compound at the desired concentration to the wells already containing resveratrol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay like MTT or XTT, following the manufacturer's instructions.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with resveratrol to determine the protective effect of the scavenger.
Protocol 2: Supplementation with Glutathione (GSH) to Reduce Off-Target Effects
This protocol outlines the use of glutathione (GSH), a key intracellular antioxidant, to counteract the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Reduced Glutathione (GSH) stock solution (dissolved in sterile water or PBS)
-
96-well plates
-
Cell viability assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
GSH Supplementation: Prepare fresh culture medium supplemented with a non-toxic concentration of GSH (e.g., 1-5 mM). Remove the old medium from the cells and replace it with the GSH-supplemented medium.
-
This compound Treatment: Immediately after adding the GSH-supplemented medium, add this compound at the desired concentration.
-
Incubation: Incubate the cells for the intended treatment period.
-
Cell Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Compare the viability of cells in GSH-supplemented medium treated with this compound to those in standard medium treated with this compound.
Signaling Pathways and Visualizations
This compound-induced cytotoxicity, mediated by formaldehyde, can impact several key cellular signaling pathways. Understanding these pathways can help in designing strategies to mitigate off-target effects.
1. Formaldehyde-Induced Apoptosis via p38 MAPK Pathway
Formaldehyde can induce oxidative stress, leading to the activation of the p38 MAPK signaling pathway. This cascade ultimately results in the activation of caspases and apoptosis.
References
Validation & Comparative
Validating the Antimicrobial Activity of Noxytiolin in Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Noxytiolin with alternative agents, supported by experimental data from published studies. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound for various clinical applications.
Comparative Antimicrobial Activity
This compound's antimicrobial efficacy is attributed to its release of formaldehyde, a potent, broad-spectrum biocide.[1] Due to a scarcity of recent, detailed Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound against a wide array of specific clinical isolates in publicly available literature, a direct quantitative comparison in the table below is limited. However, historical in vitro studies provide a general assessment of its activity.
A significant study involving 1,000 clinical bacterial isolates demonstrated that no Gram-positive strains were resistant to this compound.[2] For the 5.6% of Gram-negative strains that showed reduced susceptibility, the MIC values did not exceed 4096 mg/L.[2] Notably, the antimicrobial activity of this compound has been observed to be enhanced in the presence of biological fluids such as serum or urine.
For a comprehensive evaluation, the following table summarizes the in vitro antimicrobial activities of common alternative antiseptics against various clinical isolates.
| Antimicrobial Agent | Organism | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference(s) |
| This compound | Gram-positive isolates | Susceptible | - | [2] |
| Gram-negative isolates | ≤ 4096 | - | [2] | |
| Taurolidine | Staphylococcus aureus (MRSA) | 256 - 512 | 512 - 1024 | |
| Enterococcus faecium | ≤ 1250 | - | ||
| Enterobacteriaceae | ≤ 1250 | - | ||
| Candida auris | 256 - 512 | - | ||
| Polyhexanide (PHMB) | Staphylococcus aureus (MSSA & MRSA) | 0.5 - 2 | 0.5 - 2 | |
| Staphylococcus aureus (MLS-resistant) | ~22.69 | ~40.55 | ||
| Escherichia coli (MDR) | - | - | ||
| Klebsiella pneumoniae (XDR) | - | - | ||
| Pseudomonas aeruginosa (XDR) | - | - | ||
| Acinetobacter baumannii (XDR) | - | - | ||
| Chlorhexidine | Staphylococcus aureus | 0.5 - 32 | 2 - 64 | |
| Klebsiella pneumoniae | - | 78 - 2500 | ||
| Povidone-Iodine | Staphylococcus aureus (MRSA) | - | - | |
| Various clinical isolates | - | >99.99% kill rate in 30-60s |
Mechanism of Action: this compound
This compound is a formaldehyde-releasing agent. Formaldehyde exerts its antimicrobial effect by reacting with and cross-linking peptides, proteins, and nucleic acids. This widespread, non-specific action disrupts essential biochemical processes within the microorganism, leading to cell death. This mechanism is effective against a broad spectrum of microbes, including bacteria and fungi.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal isolates
-
Antimicrobial agent stock solution
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Perform serial two-fold dilutions of the antimicrobial agent in the wells of the 96-well plate with the appropriate broth.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the test organism.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Materials:
-
MIC plates from the previous experiment
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Micropipettes
-
-
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Aliquot a small volume (e.g., 10 µL) from each of these wells and spot-plate onto an appropriate agar medium.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro validation of an antimicrobial agent's activity against clinical isolates.
References
A Comparative Analysis of Noxytiolin and Other Formaldehyde-Releasing Agents
A Comprehensive Guide for Researchers and Drug Development Professionals
Formaldehyde-releasing agents (FARs) represent a class of antimicrobial compounds characterized by their mechanism of action: the slow and sustained release of formaldehyde. This controlled release provides a persistent antimicrobial effect, making them valuable in various applications, from preservatives in cosmetics to therapeutic agents. Among these, Noxytiolin (N-methyl-N'-hydroxymethylthiourea) is a notable member, utilized clinically for therapeutic irrigation. This guide provides a comparative study of this compound and other prominent FARs, focusing on their performance, underlying mechanisms, and methodologies for their evaluation.
Section 1: Comparative Antimicrobial Performance
The antimicrobial efficacy of FARs is attributed to the bactericidal and fungicidal properties of formaldehyde, which non-specifically alkylates proteins and nucleic acids in microorganisms, leading to cell death. The rate and extent of formaldehyde release are critical determinants of an agent's potency and duration of action. While direct comparative studies including this compound are limited, data from various sources allow for an indirect assessment of its performance relative to other common FARs.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC Range (mg/L) |
| Escherichia coli | 250 | 64 - 4096 |
| Proteus spp. | 150 | 128 - 4096 |
| Klebsiella spp. | 100 | 256 - 4096 |
| Pseudomonas aeruginosa | 100 | 512 - 4096 |
| Staphylococcus aureus | 250 | 128 - 2048 |
| Streptococcus faecalis | 100 | 256 - 2048 |
| Bacteroides fragilis | 50 | 128 - 1024 |
Source: Data compiled from studies on the in vitro antibacterial activity of this compound. Note that concentrations up to 50,000 mg/L can be used for topical treatment, suggesting that even strains with high MICs may be considered susceptible in such applications.[1]
Table 2: Comparative Antimicrobial Efficacy of Selected Formaldehyde-Releasing Agents
| Formaldehyde-Releasing Agent | Microorganism | Concentration (mM) | Incubation Time (min) | Kill Rate (%) |
| Diazolidinyl Urea (DAU) | Vancomycin-resistant Enterococcus (VRE) | 40 | 120 | > 94 |
| DMDM Hydantoin | Pseudomonas aeruginosa | 100 | 120 | > 90 |
| Sodium Hydroxymethylglycinate (SMG) | Methicillin-resistant Staphylococcus aureus (MRSA) | 40 | 120 | > 95 |
| 2-(hydroxymethyl)-2-nitro-1,3-propanediol (NT) | Candida albicans | 100 | 120 | ~50 |
| 2-nitro-1-propanol (NP) | Candida albicans | 100 | 120 | ~86 |
Source: Adapted from a study on the ex vivo antimicrobial efficacy of various formaldehyde releasers against organisms involved in infectious keratitis.[2][3][4][5]
Section 2: Mechanism of Action and Formaldehyde Release
The fundamental mechanism of all FARs is the liberation of formaldehyde. However, the chemical structure of each agent dictates the conditions under which this release occurs, influencing its application and efficacy.
This compound: A Thiourea-Based Agent
This compound, a substituted thiourea, decomposes in aqueous environments to release formaldehyde. This decomposition is a key aspect of its antimicrobial and therapeutic action.
Other Formaldehyde-Releasing Agents
A variety of other chemical structures are employed as FARs, each with distinct release kinetics. Common examples include:
-
Urea Derivatives: Diazolidinyl urea and Imidazolidinyl urea are widely used in cosmetics. Their hydrolysis is influenced by pH and temperature.
-
Hydantoins: DMDM hydantoin is another common preservative that releases formaldehyde.
-
Nitroalkanes: Bronopol (2-bromo-2-nitropropane-1,3-diol) releases formaldehyde through a different chemical pathway.
Section 3: Cellular Mechanisms of Formaldehyde-Induced Toxicity
The antimicrobial and cytotoxic effects of formaldehyde stem from its high reactivity, leading to the formation of crosslinks with and within biological macromolecules.
DNA-Protein Crosslink Formation
Formaldehyde is a potent crosslinking agent that can covalently link proteins to DNA, forming DNA-protein crosslinks (DPCs). This process disrupts essential cellular processes like DNA replication and transcription, ultimately leading to cell death.
Induction of Apoptosis
At sufficient concentrations, formaldehyde can trigger programmed cell death, or apoptosis. This is a complex signaling cascade involving multiple pathways. One key pathway involves the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of pro-apoptotic proteins.
Section 4: Experimental Protocols
Standardized methods are essential for the accurate assessment and comparison of antimicrobial and cytotoxic properties of FARs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Detailed Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the formaldehyde-releasing agent in an appropriate solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar plate. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control (broth with inoculum, no agent) and a negative control (broth only). Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
Detailed Methodology:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., human fibroblasts, keratinocytes) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the formaldehyde-releasing agent in cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test agent. Include a vehicle control (medium with the solvent used to dissolve the agent) and an untreated control.
-
Incubation: Incubate the cells with the test agent for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition and Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the agent that causes a 50% reduction in cell viability, can then be determined by plotting a dose-response curve.
Section 5: Conclusion
This compound and other formaldehyde-releasing agents are effective antimicrobial compounds with a broad spectrum of activity. Their efficacy is directly related to the release of formaldehyde, which exerts its cytotoxic effects through mechanisms such as the formation of DNA-protein crosslinks and the induction of apoptosis. The choice of a specific FAR for a particular application depends on its formaldehyde release kinetics, antimicrobial profile, and potential for cytotoxicity. The standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these important antimicrobial agents. Further direct comparative studies are warranted to fully elucidate the relative performance of this compound against other commonly used formaldehyde-releasing agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 3. Tolerance to methylnitrosourea-induced DNA damage is associated with 6-thioguanine resistance in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-METHYLTHIOUREA | 598-52-7 [chemicalbook.com]
- 5. chainnetwork.org [chainnetwork.org]
Cross-validation of Noxytiolin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Noxytiolin and a related formaldehyde-releasing agent, Taurolidine. By presenting available experimental data, this document aims to offer a clear, objective cross-validation of their activities and to highlight areas where further research is needed.
Overview of Mechanism of Action
This compound is a thiourea derivative primarily known for its local antibacterial activity, which is attributed to the release of formaldehyde in aqueous solutions.[1][2][3][4] This formaldehyde release leads to a non-specific antimicrobial effect by reacting with and denaturing essential bacterial proteins and peptides.[5] While effective as a topical antiseptic, detailed investigations into its broader molecular mechanisms, particularly its effects on eukaryotic cells and specific signaling pathways, are limited in the current scientific literature.
In contrast, Taurolidine, another formaldehyde-releasing agent, has been more extensively studied, revealing a multi-faceted mechanism of action that extends beyond its antimicrobial properties. Like this compound, its antibacterial effect stems from the liberation of active methylol groups that ultimately release formaldehyde. However, research has also elucidated its anti-inflammatory, anti-angiogenic, and pro-apoptotic effects, making it a subject of interest in cancer research.
Comparative Analysis of Antimicrobial Activity
Both this compound and Taurolidine exhibit broad-spectrum antibacterial activity. Their primary mode of action is the non-specific alkylation of bacterial cellular components by formaldehyde, which disrupts cellular function and leads to cell death. This non-specific mechanism is advantageous as it is less likely to induce microbial resistance.
Table 1: Quantitative Antimicrobial Activity of this compound and Taurolidine
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| This compound | Staphylococcus aureus | >4096 | |
| Gram-negative strains | >4096 | ||
| Taurolidine | Staphylococcus aureus (multiple-antibiotic-resistant) | ≤1250 | |
| Enterococcus faecium (multiple-antibiotic-resistant) | ≤1250 | ||
| Enterobacteriaceae (diverse) | ≤1250 | ||
| Periodontitis-associated single species | 310 | ||
| Periodontitis-associated mixed microbiota | 2500 | ||
| S. aureus, Coagulase-negative Staphylococcus, Enterococcus spp., Viridans group streptococci | MIC50/90: 256-512/512-1024 | ||
| Enterobacterales, P. aeruginosa, S. maltophilia, A. baumannii group | MIC50/90: 256-1024/512-2048 |
MIC: Minimum Inhibitory Concentration
Effects on Eukaryotic Cells and Signaling Pathways
A significant distinction between this compound and Taurolidine lies in the extent of research into their effects on eukaryotic cells and their modulation of signaling pathways.
This compound
There is a notable lack of detailed studies on the specific effects of this compound on eukaryotic cellular signaling pathways. Its clinical application has been primarily as a topical antiseptic, and its mechanism is generally considered to be localized cytotoxicity through formaldehyde release.
Taurolidine
Taurolidine has demonstrated significant effects on various eukaryotic cell signaling pathways, particularly in the context of cancer biology.
Pro-Apoptotic Effects: Taurolidine induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, modulation of the Bcl-2 family of proteins, and disruption of the mitochondrial membrane potential, leading to the release of cytochrome c.
Anti-Angiogenic Effects: Taurolidine inhibits angiogenesis, a critical process for tumor growth and metastasis. Its primary anti-angiogenic mechanism is the suppression of Vascular Endothelial Growth Factor (VEGF), a key signaling molecule in the formation of new blood vessels.
Modulation of Inflammatory Pathways: Taurolidine has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Further research indicates that Taurolidine's effects may involve the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Table 2: Comparative Effects on Eukaryotic Cells
| Feature | This compound | Taurolidine |
| Pro-Apoptotic Activity | Not well-documented | Induces apoptosis via intrinsic and extrinsic pathways |
| Anti-Angiogenic Activity | Not well-documented | Inhibits angiogenesis by suppressing VEGF |
| Anti-Inflammatory Activity | Not well-documented | Inhibits pro-inflammatory cytokines (TNF-α, IL-1β) |
| Signaling Pathway Modulation | Not well-documented | Modulates JNK and NF-κB pathways |
Experimental Protocols
This section provides an overview of key experimental protocols relevant to the investigation of the mechanisms of action of this compound and Taurolidine.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol:
-
Prepare serial dilutions of the test compound (this compound or Taurolidine) in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (microorganism without the test compound) and a negative control (broth medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins and can be employed to assess the activation of apoptotic pathways.
Protocol:
-
Treat cells with the test compound for various time points.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Protocol:
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed endothelial cells onto the matrix in the presence of various concentrations of the test compound.
-
Incubate the plate for several hours to allow for the formation of tube-like structures.
-
Visualize and photograph the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways for Taurolidine and a general workflow for its experimental validation.
Caption: Taurolidine-induced apoptotic signaling pathways.
Caption: Taurolidine's anti-angiogenic mechanism via VEGF suppression.
Caption: General experimental workflow for comparative analysis.
Conclusion
The cross-validation of this compound's mechanism of action is currently limited by the available data. Its primary and well-established mechanism is the non-specific antibacterial effect mediated by formaldehyde release. In contrast, Taurolidine, which shares this fundamental mechanism, has been shown to possess a more complex pharmacological profile, including pro-apoptotic, anti-angiogenic, and anti-inflammatory activities. This is supported by a growing body of evidence detailing its interaction with specific cellular signaling pathways.
For drug development professionals and researchers, Taurolidine presents a more characterized profile with multiple potential therapeutic applications beyond its antimicrobial use. Further investigation into this compound's potential effects on eukaryotic cells and signaling pathways is warranted to fully understand its biological activity and to explore any therapeutic potential beyond its current use as a topical antiseptic. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
Independent Verification of Noxytiolin's Anti-Biofilm Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-biofilm properties of Noxytiolin, a formaldehyde-releasing agent, with alternative anti-biofilm strategies. Due to the limited direct research on this compound's specific anti-biofilm efficacy, this analysis utilizes data from studies on formaldehyde as a proxy, given that this compound's antimicrobial activity is attributed to the release of this compound. The guide compares its inferred properties against two well-documented anti-biofilm agents: the natural compound cinnamaldehyde and a synthetic quorum sensing inhibitor, meta-bromo-thiolactone (mBTL).
Data Presentation: Quantitative Comparison of Anti-Biofilm Agents
The following tables summarize the available quantitative data on the anti-biofilm performance of formaldehyde (as a proxy for this compound), cinnamaldehyde, and a quorum sensing inhibitor.
| Agent | Target Organism(s) | Key Quantitative Results | Citation(s) |
| Formaldehyde | Staphylococcus aureus | 100% inhibition of growth (and therefore biofilm formation) at concentrations of 0.07% to 0.6%. | [1][2] |
| (Proxy for this compound) | Escherichia coli | Complete eradication of biofilm with 2.0% formaldehyde after 15 minutes of exposure. | |
| Cinnamaldehyde | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant biofilm inhibition at 50 µM and 100 µM. | [3] |
| Pseudomonas aeruginosa | 75.6% disruption of preformed biofilms at 5.9 mM (0.5 MIC). | [4] | |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) of 1.25 mg/mL. | [5] | |
| Quorum Sensing Inhibitor | Pseudomonas aeruginosa | Prevents virulence factor expression and biofilm formation. | |
| (meta-bromo-thiolactone - mBTL) | Protects human A549 lung epithelial cells from killing by P. aeruginosa. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Biofilm Quantification Assay (Crystal Violet Method)
This widely used method quantifies the total biomass of a biofilm.
Protocol:
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the target bacteria in a suitable growth medium.
-
Biofilm Formation: In a 96-well microtiter plate, add the bacterial suspension to the wells. Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently remove the planktonic (free-floating) bacteria by washing the wells with a phosphate-buffered saline (PBS) solution.
-
Fixation: Fix the remaining adherent biofilm with methanol or by heat.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. The crystal violet stains the cells and extracellular matrix of the biofilm.
-
Washing: Remove the excess stain by washing the wells with distilled water.
-
Solubilization: Add a solvent, such as 30% acetic acid, to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet solution using a microplate reader at a wavelength of approximately 570-590 nm. The absorbance is directly proportional to the biofilm biomass.
Viable Bacterial Count Assay (CFU/ml Enumeration)
This assay determines the number of living bacteria within a biofilm.
Protocol:
-
Biofilm Formation: Grow biofilms as described in the Crystal Violet Method.
-
Treatment: Treat the biofilms with the test compound (e.g., cinnamaldehyde) at various concentrations for a specified time.
-
Biofilm Disruption: Physically disrupt the biofilm by scraping or sonication to release the embedded bacteria into a solution.
-
Serial Dilution: Perform a series of 10-fold dilutions of the bacterial suspension.
-
Plating: Plate aliquots of each dilution onto a suitable agar medium.
-
Incubation: Incubate the plates at 37°C overnight.
-
Colony Counting: Count the number of colonies on the plates and calculate the colony-forming units per milliliter (CFU/mL) to determine the number of viable bacteria.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and methodologies discussed in this guide.
Caption: General workflow of biofilm formation and the stages at which different anti-biofilm agents intervene.
Caption: Step-by-step workflow of the Crystal Violet assay for quantifying biofilm biomass.
Caption: Simplified diagram of the Las and Rhl quorum sensing systems in P. aeruginosa and the inhibitory action of mBTL.
References
- 1. The in vitro antibacterial effect of permethrin and formaldehyde on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 4. Cinnamaldehyde disrupts biofilm formation and swarming motility of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiofilm Effect of Cinnamaldehyde-Chitosan Nanoparticles against the Biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Noxytiolin and Chlorhexidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro antimicrobial properties of Noxytiolin and chlorhexidine. The information is compiled from publicly available scientific literature to aid researchers and professionals in drug development in understanding the relative performance and mechanisms of these two antimicrobial agents.
Introduction
This compound and chlorhexidine are both antimicrobial agents utilized in various clinical and antiseptic applications. This compound is a formaldehyde-releasing agent, while chlorhexidine is a cationic biguanide. Their distinct chemical properties translate to different mechanisms of action and potentially different efficacy profiles against a range of microorganisms. This guide aims to present a side-by-side comparison based on available in vitro data.
Mechanism of Action
This compound
This compound's antimicrobial activity is understood to be derived from its decomposition in aqueous environments to release formaldehyde. Formaldehyde is a potent, non-specific biocide that exerts its effect by reacting with and cross-linking various organic molecules within microbial cells, including proteins and nucleic acids. This indiscriminate alkylation disrupts essential cellular processes, leading to microbial death.
Chlorhexidine
Chlorhexidine is a positively charged molecule at physiological pH. Its bactericidal effect stems from the electrostatic interaction of the cationic chlorhexidine molecule with the negatively charged components of the bacterial cell wall.[1] This binding disrupts the cell membrane's integrity, increasing its permeability. At lower concentrations, this leads to the leakage of intracellular components and a bacteriostatic effect. At higher concentrations, it causes more severe membrane damage, leading to the coagulation of intracellular contents and cell death.[1][2]
In Vitro Antimicrobial Efficacy
A direct quantitative comparison of the in vitro efficacy of this compound and chlorhexidine is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound in the public domain. However, the available information is summarized below.
Table 1: Summary of In Vitro Antimicrobial Activity
| Feature | This compound | Chlorhexidine |
| Antimicrobial Spectrum | Broad-spectrum antibacterial activity has been reported. One study on 1000 bacterial isolates showed no resistance in Gram-positive strains and low resistance (5.6%) in Gram-negative strains using a disc susceptibility method.[1] | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, facultative anaerobes, aerobes, and yeasts.[1] It is particularly effective against Gram-positive bacteria. |
| MIC Range | A study reported that no strains tested had MIC values greater than 4096 mg/L. Specific MICs for various organisms are not readily available in the literature. | MIC values vary depending on the microorganism. For example, against Pseudomonas aeruginosa, mean MICs have been reported around 26.6 ± 14.4 µg/mL. For cariogenic bacteria like S. mutans and A. naeslundii, MICs are in the range of 1.56-3.125 µg/mL, comparable to chlorhexidine. |
| MBC Data | Specific MBC data for this compound is not widely available in the reviewed literature. | The MBC is typically 2x the MIC for many bacterial strains. |
| Time-Kill Kinetics | Data on time-kill kinetics for this compound is not readily available in the reviewed literature. | Exhibits rapid bactericidal activity, with studies showing a significant reduction in bacterial counts within minutes of exposure. |
Note: The lack of specific, publicly available MIC and MBC values for this compound against a standardized panel of microorganisms makes a direct, quantitative comparison with the extensively studied chlorhexidine difficult. The provided data for this compound is based on older studies using less standardized methods, which should be considered when interpreting the results.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the antimicrobial efficacy of agents like this compound and chlorhexidine, based on established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (this compound or chlorhexidine) is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured overnight on an appropriate agar medium. A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included. The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well of the microtiter plate that shows no visible growth.
-
Subculturing: The aliquot is plated onto a suitable agar medium that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Time-Kill Curve Assay
This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.
-
Preparation: Test tubes containing a broth medium with the antimicrobial agent at various concentrations (typically multiples of the MIC) are prepared. A growth control tube without the antimicrobial agent is also included.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each tube. The aliquots are serially diluted in sterile saline or a suitable neutralizer to stop the action of the antimicrobial agent. A specific volume of each dilution is then plated onto an appropriate agar medium.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, after which the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The results are plotted as the log10 CFU/mL versus time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for antimicrobial susceptibility testing and the mechanism of action for chlorhexidine.
Caption: Workflow for MIC and MBC Determination.
Caption: Mechanism of Action of Chlorhexidine.
Conclusion
Chlorhexidine is a well-characterized antiseptic with a large body of in vitro data supporting its broad-spectrum antimicrobial activity and rapid bactericidal action. Its mechanism of action, involving the disruption of microbial cell membranes, is well understood.
This compound, a formaldehyde-releasing agent, also demonstrates broad-spectrum antibacterial properties. However, there is a notable scarcity of specific and standardized in vitro quantitative data (e.g., MICs, MBCs, time-kill kinetics) in the publicly available literature. This data gap makes a direct and detailed performance comparison with chlorhexidine challenging.
For researchers and drug development professionals, this analysis highlights that while both agents are effective antimicrobials, the evidence base for the in vitro efficacy of chlorhexidine is currently more robust and detailed. Further standardized in vitro studies on this compound are warranted to enable a more direct and comprehensive comparative assessment.
References
Validating the In Vivo Safety Profile of Noxytiolin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo safety profile of Noxytiolin with alternative antiseptic agents used for similar applications, such as peritoneal irrigation. The following sections detail available quantitative toxicity data, experimental methodologies, and visualizations of relevant biological pathways to facilitate an objective evaluation of these compounds.
Executive Summary
This compound, an anti-infective agent, exerts its antimicrobial effect through the release of formaldehyde. While it is considered to have low systemic toxicity, a thorough understanding of its safety profile in comparison to other agents is crucial for its application in in vivo settings. This guide compares this compound with three common alternatives: Povidone-Iodine, Chlorhexidine, and Taurolidine. The available data indicates that while each agent has its own set of potential risks, Taurolidine generally demonstrates a more favorable safety profile in the context of in vivo use. Povidone-Iodine has shown dose-dependent toxicity, particularly in the presence of peritonitis, and Chlorhexidine has been associated with dose- and time-dependent cytotoxicity and the formation of peritoneal adhesions.
Comparative Safety Data
The following tables summarize the available quantitative and qualitative in vivo safety data for this compound and its alternatives.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Key Observations |
| This compound | Rat, Mouse | Intraperitoneal | Data not available | Considered to have low systemic toxicity. In experimental peritonitis in mice, was found to be ineffective in reducing mortality[1]. |
| Povidone-Iodine | Rat | Oral | 8000 mg/kg[2] | Mutagenic for bacteria and/or yeast[2]. Fatal in normal animals at dosages exceeding 4.0 ml/kg and in animals with peritonitis at 2.0 ml/kg[3][4]. |
| Chlorhexidine | Rat | Oral | 2000 mg/kg | Low acute dermal toxicity. Intravenous LD50 in rats is 21 mg/kg. |
| Mouse | Oral | 1260 mg/kg | ||
| Taurolidine | Rat | Intravenous, Intraperitoneal | Not established, low toxicity | No organ lesions detected in liver, kidneys, or superior vena cava. No changes in differential blood count or animal weight. Associated with dose-dependent liver injury after short-term use in in vitro and in vivo models. |
Table 2: Genotoxicity and Cytotoxicity Profile
| Compound | Assay | System | Results |
| This compound | Cytotoxicity | In vitro neoplastic vs. non-neoplastic cell lines | More cytotoxic to neoplastic cells than to normal control cells. |
| Povidone-Iodine | Ames Test | Bacterial | Mutagenic. |
| Micronucleus Test | Mouse | Negative. | |
| Cytotoxicity | Epithelial, mesothelial, endothelial, and innate immune cells | Induces rapid cell death (iodoptosis) above a threshold of 0.1% PVP-I by disrupting membrane integrity and mitochondrial function. | |
| Chlorhexidine | Micronucleus Assay | Human buccal epithelial cells | Genotoxic, with increased genotoxicity observed with longer duration of use. |
| Comet Assay, Micronucleus Assay | Macrophages (in vitro) | DNA damage in a dose-dependent manner, mediated by reactive oxygen species (ROS) generation. | |
| Cytotoxicity | Human dermal fibroblasts | Time- and concentration-dependent depletion of cellular ATP. | |
| Taurolidine | Cytotoxicity | Peripheral blood mononuclear cells (PBMCs) and granulocytes | Dose- and time-dependent cytotoxicity, with PBMCs being more sensitive. |
| Cytotoxicity | Hepatocytes (in vitro and in vivo) | Dose-dependent decrease in hepatocyte adherence and viability, leading to liver injury. |
Experimental Protocols
In Vivo Micronucleus Assay (General Protocol based on OECD Guideline 474)
This assay is used to detect damage to chromosomes or the mitotic apparatus.
-
Animal Model: Typically mice or rats.
-
Administration: The test substance is administered via an appropriate route (e.g., intraperitoneal or oral gavage). At least three dose levels are used, along with negative (vehicle) and positive controls.
-
Dosing Schedule: Animals are usually dosed once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (typically 24 and 48 hours).
-
Slide Preparation and Analysis: Bone marrow smears or blood smears are prepared and stained (e.g., with Giemsa). At least 4000 immature erythrocytes (polychromatic erythrocytes or reticulocytes) per animal are scored for the presence of micronuclei.
-
Data Interpretation: An increase in the frequency of micronucleated cells in treated animals compared to the negative control indicates a genotoxic effect.
Peritoneal Irritation/Adhesion Study (General Protocol)
This study evaluates the local toxicity and potential for adhesion formation following intraperitoneal administration.
-
Animal Model: Typically rats or mice.
-
Administration: A defined volume and concentration of the test substance are instilled into the peritoneal cavity. A control group receives a sham procedure or vehicle (e.g., saline).
-
Observation Period: Animals are monitored for a set period (e.g., 7 to 30 days) for signs of toxicity.
-
Necropsy and Evaluation: At the end of the study, animals are euthanized, and the peritoneal cavity is macroscopically and microscopically examined for signs of inflammation, fibrosis, and the presence and severity of adhesions. Adhesions can be scored based on a pre-defined scale.
Signaling Pathways and Mechanisms of Action
This compound: Formaldehyde Release and Cytotoxicity
This compound's primary mechanism of action is the slow release of formaldehyde in an aqueous environment. Formaldehyde is a non-specific biocide that reacts with and cross-links various biological macromolecules, leading to cell death.
Caption: Mechanism of this compound via formaldehyde release.
Chlorhexidine: Membrane Disruption and Oxidative Stress
Chlorhexidine, a cationic biguanide, disrupts microbial cell membranes, leading to leakage of intracellular components. In mammalian cells, it can induce cytotoxicity and genotoxicity through the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.
References
Safety Operating Guide
Safe Disposal of Noxytiolin: A Procedural Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Noxytiolin, a critical procedure for maintaining a safe laboratory environment. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this anti-infective agent. This compound is known to act by releasing formaldehyde in aqueous solutions, a key consideration for its disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Given that this compound can release formaldehyde, a known hazardous substance, appropriate personal protective equipment must be worn at all times during handling and disposal.
| Hazard Classification | Personal Protective Equipment (PPE) |
| Not Classified as Hazardous | - Chemical-resistant gloves (e.g., nitrile) |
| (Substance) | - Safety glasses with side shields or goggles |
| - Laboratory coat | |
| - Use in a well-ventilated area or under a chemical fume hood |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to mitigate risks and ensure compliance with general laboratory safety standards.
1. Segregation of Waste:
-
Solid Waste: Collect all solid materials contaminated with this compound, such as gloves, absorbent pads, and empty vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
2. Chemical Inactivation (for Liquid Waste): Due to its biological activity, chemical inactivation of this compound solutions is recommended before final disposal. This step is crucial for rendering the waste non-infectious and chemically less reactive. As this compound's activity is linked to the release of formaldehyde, a common laboratory practice for neutralizing formaldehyde can be adapted.
Note: This should be performed in a chemical fume hood.
-
Preparation: Prepare a solution of a suitable neutralizing agent, such as sodium bisulfite or a commercial formaldehyde neutralizing agent.
-
Neutralization: Slowly add the neutralizing agent to the liquid this compound waste while stirring. A typical recommendation for formaldehyde neutralization is to use an excess of the neutralizing agent.
-
Reaction Time: Allow the mixture to react for a minimum of 2 hours to ensure complete inactivation.
3. Final Disposal:
-
Treated Liquid Waste: After inactivation, the treated liquid waste should be managed as hazardous chemical waste. Transfer it to a designated container provided by your institution's environmental health and safety (EHS) department. The container must be clearly labeled with its contents.
-
Solid Waste: The segregated solid waste should also be disposed of through your institution's EHS-approved hazardous waste stream.
-
Consult Local Regulations: Always consult and adhere to all applicable federal, state, and local regulations for hazardous waste disposal.[1] Procedures may vary based on location.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection if aerosols are generated.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill kit).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a detergent solution and then rinse with water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Procedural workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Noxytiolin
This guide provides comprehensive safety protocols and logistical information for the handling of Noxytiolin, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this anti-infective agent.
This compound is a thiourea-based compound that acts as an anti-infective agent, likely through the release of formaldehyde in aqueous solutions[1]. Due to the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on its chemical properties, mechanism of action, and established best practices for handling potentially hazardous chemicals in a laboratory setting.
Key Safety and Physical Data
A summary of essential quantitative data for this compound is provided below, compiled from various sources. This information is critical for safe handling, storage, and experimental planning.
| Property | Value | Source(s) |
| Chemical Formula | C3H8N2OS | [2] |
| Molecular Weight | 120.17 g/mol | [2][3] |
| CAS Number | 15599-39-0 | [3] |
| Appearance | Powder | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year | |
| Shipping | Ambient temperature with blue ice |
Personal Protective Equipment (PPE)
Given that this compound releases formaldehyde, a known hazardous substance, stringent adherence to PPE protocols is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles or a full-face shield must be worn to protect against splashes. | EN 166 (EU) or NIOSH (US) approved |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Double gloving is recommended, especially during compounding and administration where splashing may occur. | Tested according to EN 374 |
| Body Protection | A lab coat with full-length sleeves is mandatory. For procedures with a high risk of splashing, a disposable, fluid-resistant gown should be worn over the lab coat. | N/A |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of powder or aerosols. If a fume hood is not available, a NIOSH-approved respirator with cartridges suitable for formaldehyde should be used. | NIOSH (US) or CEN (EU) approved |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting, from preparation to disposal.
PPE Selection Logic
The selection of appropriate PPE is contingent on the specific handling scenario. The following diagram outlines the decision-making process for PPE selection when working with this compound.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: All work with this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. The work surface should be covered with absorbent, disposable bench paper.
-
Weighing: To prevent the generation of dust, carefully weigh the powdered form of this compound in the fume hood.
-
Dissolving: When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Spills: In the event of a spill, decontaminate the area using a suitable deactivating agent for formaldehyde, if available, or absorb the spill with an inert material and dispose of it as hazardous waste. Ensure proper PPE is worn during cleanup.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container.
-
Solid Waste: All contaminated solid waste, including gloves, disposable gowns, bench paper, and pipette tips, should be collected in a designated, sealed hazardous waste bag.
-
Final Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. If in doubt, consult your institution's Environmental Health and Safety (EHS) department. The FDA provides general guidelines for the disposal of unused medicines, which can be adapted for research chemicals. Do not dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
